4-Fluoro-3-methoxybenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluoro-3-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBODMDXBVNUXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657874 | |
| Record name | 1-(4-Fluoro-3-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508177-67-1 | |
| Record name | 1-(4-Fluoro-3-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methoxybenzylamine is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the aromatic ring, imparts specific electronic and steric properties that can influence the biological activity and pharmacokinetic profile of larger molecules. Understanding the core physicochemical properties of this compound is paramount for its effective utilization in the design and development of novel therapeutic agents and other functional materials.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details established experimental protocols for the determination of key parameters and presents a typical synthetic route. Furthermore, it explores the relationship between its structural attributes and their implications in a drug discovery context.
Physicochemical Properties
A precise understanding of a compound's physicochemical characteristics is fundamental to predicting its behavior in both chemical and biological systems. These properties are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for this compound is summarized in the tables below. It is important to note that while some data is derived from computational models, it provides valuable estimations in the absence of comprehensive experimental values.
General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FNO | [PubChem][1] |
| Molecular Weight | 155.17 g/mol | [PubChem][1] |
| CAS Number | 508177-67-1 | [Aromsyn Co.,Ltd.][2] |
| IUPAC Name | (4-fluoro-3-methoxyphenyl)methanamine | [PubChem][1] |
| XLogP3 (Predicted) | 0.9 | [PubChem][1] |
| Polar Surface Area | 35.3 Ų | [PubChem][1] |
Experimental and Predicted Physical Properties
| Property | Value | Notes |
| Melting Point | Data Not Available | - |
| Boiling Point | 234.9 ± 25.0 °C (Predicted) | Predicted for the isomeric 3-Fluoro-4-methoxybenzylamine. |
| pKa (Predicted) | 9.04 ± 0.10 | Predicted for the isomeric 3-Fluoro-4-methoxybenzylamine. |
| Water Solubility | Predicted to be immiscible | Based on data for the isomeric 3-Fluoro-4-methoxybenzylamine.[3] |
Synthesis and Reactivity
Synthesis
A common and efficient method for the synthesis of this compound is through the reductive amination of its corresponding aldehyde, 4-fluoro-3-methoxybenzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.
Chemical Reactivity
As a primary amine, this compound exhibits characteristic nucleophilic properties. The lone pair of electrons on the nitrogen atom allows it to readily participate in a variety of chemical transformations, including:
-
N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary and tertiary amines.
-
Amidation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.
-
Schiff Base Formation: Condensation with aldehydes or ketones to yield imines.
The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the benzene ring can modulate the reactivity of both the amine and the aromatic ring in electrophilic aromatic substitution reactions.
Role in Drug Discovery and Development
While specific signaling pathways for this compound are not extensively documented, its utility as a scaffold in drug discovery is evident from the broader class of benzylamine derivatives. The physicochemical properties of such molecules are critical in determining their potential as drug candidates.
The interplay of properties such as solubility, lipophilicity (logP), and ionization state (pKa) governs how a molecule interacts with the biological environment. For instance, adequate aqueous solubility is necessary for administration and distribution in the bloodstream, while a certain degree of lipophilicity is required to cross cell membranes and reach intracellular targets. The fluorine atom in this compound can enhance metabolic stability and binding affinity to target proteins, a common strategy in modern medicinal chemistry.
Experimental Protocols
The following sections detail standard experimental methodologies for determining the key physicochemical properties of a compound like this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology (Microscale Capillary Method):
-
Sample Preparation: A few drops of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).
-
Heating: The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.
-
Observation: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbles cease, and the liquid just begins to enter the capillary tube.
pKa Determination
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For an amine, it reflects the equilibrium between the protonated (conjugate acid) and unprotonated forms. Potentiometric titration is a common method for its determination.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of the amine is dissolved in a suitable solvent (often a water-miscible co-solvent like methanol or DMSO for compounds with low water solubility) to a known concentration.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.
logP Determination
Principle: The logarithm of the partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water, representing lipid and aqueous environments, respectively.
Methodology (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., PBS at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.
Aqueous Solubility Determination
Principle: Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.
Methodology (Flask Method - OECD 105):
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand to let undissolved solid settle. The saturated solution is then separated from the excess solid by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method (e.g., HPLC, LC-MS).
-
Reporting: The solubility is reported in units of mass per volume (e.g., mg/L or µg/mL) at the specified temperature.
Conclusion
References
4-Fluoro-3-methoxybenzylamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential applications, and a representative synthesis protocol for 4-Fluoro-3-methoxybenzylamine. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Core Chemical Data
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for reaction planning, analytical method development, and safety assessments.
| Property | Value | Source |
| CAS Number | 508177-67-1 | [1] |
| Molecular Formula | C₈H₁₀FNO | [1] |
| Molecular Weight | 155.17 g/mol | [1] |
| IUPAC Name | (4-fluoro-3-methoxyphenyl)methanamine | [1] |
| Synonyms | 5-Aminomethyl-2-fluoroanisole, 5-(Aminomethyl)-2-fluoroanisole | [1] |
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented in publicly available literature, its structure is analogous to other substituted benzylamines that are widely used as intermediates in organic synthesis. For instance, the related compound 4-methoxybenzylamine is a key intermediate in the synthesis of Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor used to treat erectile dysfunction[2].
Given its chemical structure, this compound is a valuable building block for the synthesis of more complex molecules. The presence of a primary amine group allows for a variety of chemical transformations, such as amide bond formation, reductive amination, and the formation of Schiff bases. The fluoro and methoxy substituents on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, making this compound of interest in medicinal chemistry for the development of novel therapeutic agents.
Representative Synthesis Protocol
The following is a representative experimental protocol for the synthesis of a substituted benzylamine, adapted from a known procedure for a related isomer[3]. This protocol illustrates a common synthetic route and should be adapted and optimized for specific laboratory conditions.
Reaction: Reduction of a substituted benzonitrile to a benzylamine.
Materials:
-
4-Fluoro-3-methoxybenzonitrile (starting material)
-
Methanol (solvent)
-
Raney Nickel (catalyst)
-
Pressurized hydrogen gas or a suitable hydrogen source
Procedure:
-
In a suitable reaction vessel, dissolve 4-Fluoro-3-methoxybenzonitrile in methanol.
-
Carefully add Raney Nickel to the solution under an inert atmosphere.
-
Seal the reaction vessel and introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully filter the mixture to remove the Raney Nickel catalyst. Wash the catalyst with methanol to recover any adsorbed product.
-
Combine the filtrate and the methanol washes.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product may be purified further by techniques such as distillation or column chromatography if required.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the representative synthesis protocol described above.
Caption: Representative workflow for the synthesis of this compound.
Safety and Handling
Substituted benzylamines should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with eyes or skin, flush immediately with copious amounts of water[4]. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
The Biological Potential of 4-Fluoro-3-methoxybenzylamine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic substitution on the phenyl ring can significantly modulate the pharmacological properties of these molecules, leading to a wide range of therapeutic applications. The introduction of fluorine and methoxy groups, in particular, is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate electronic properties. This technical guide explores the potential biological activities of derivatives based on the 4-fluoro-3-methoxybenzylamine core, a scaffold of growing interest in the pursuit of novel therapeutic agents. While comprehensive biological data on a wide array of derivatives from this specific core remains an area of active investigation, this document collates available information on related structures to highlight potential therapeutic avenues and provides generalized experimental approaches for their synthesis and evaluation.
Potential Therapeutic Applications
Based on the biological activities observed for structurally related benzylamine and benzamide derivatives, compounds derived from this compound hold promise in several therapeutic areas:
-
Antimicrobial Activity: Amide derivatives of benzylamines have demonstrated potential as antimicrobial agents. For instance, fatty acid amides of 4-methoxybenzylamine have been synthesized and evaluated for their ability to inhibit the growth of various microbial strains. The mechanism of action is often associated with the disruption of microbial cell membranes or interference with essential enzymatic pathways.
-
Anticancer Activity: The benzylamine moiety is present in various compounds investigated for their antiproliferative effects. The substitution pattern on the aromatic ring is crucial for cytotoxic activity against different cancer cell lines.
-
Neuroprotective and CNS Activity: Benzylamine derivatives are known to interact with various targets in the central nervous system (CNS). Modifications of the benzylamine core can lead to compounds with potential applications in neurodegenerative diseases and other CNS disorders.
-
Enzyme Inhibition: The substituted benzylamine scaffold can be tailored to fit into the active sites of various enzymes, leading to their inhibition. This makes them attractive candidates for targeting enzymes implicated in a range of diseases.
Data Presentation: Antimicrobial Activity of Structurally Related Benzylamide Derivatives
Due to the limited availability of specific quantitative data for this compound derivatives in the public domain, the following table summarizes the antimicrobial activity of fatty acid amides derived from the closely related 4-methoxybenzylamine. This data serves as a valuable reference point for potential future studies on the fluoro-substituted analogues.
| Compound ID | Derivative | Test Organism | MIC (µg/mL) | Reference |
| 1 | N-(4-methoxybenzyl)undec-10-enamide | Escherichia coli | 125 | [1] |
| Staphylococcus aureus | 62.5 | [1] | ||
| 2 | N-(4-methoxybenzyl)oleamide | Escherichia coli | 250 | [1] |
| Staphylococcus aureus | 125 | [1] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on standard methodologies in medicinal chemistry.
Synthesis of N-(4-fluoro-3-methoxybenzyl) Amide Derivatives
A common method for the synthesis of amide derivatives involves the coupling of this compound with a carboxylic acid.
General Procedure:
-
Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq.) are added. The mixture is stirred at room temperature for 30 minutes.
-
Amide Coupling: this compound (1.0 eq.) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 12-24 hours).
-
Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed successively with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-(4-fluoro-3-methoxybenzyl) amide derivative.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Procedure:
-
Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mandatory Visualizations
General Synthetic Workflow for Amide Derivatives
Caption: Synthetic workflow for N-(4-fluoro-3-methoxybenzyl) amide derivatives.
Logical Relationship of Potential Biological Activities
Caption: Potential biological activities derived from the core structure.
Conclusion
Derivatives of this compound represent a promising area for the discovery of new therapeutic agents. While specific biological data for this scaffold is currently limited in publicly accessible literature, the known activities of structurally similar compounds suggest significant potential in antimicrobial, anticancer, and neuroprotective applications. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to synthesize and evaluate novel derivatives of this versatile chemical core. Further investigation into the structure-activity relationships of these compounds is warranted to unlock their full therapeutic potential.
References
Solubility Profile of 4-Fluoro-3-methoxybenzylamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3-methoxybenzylamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected qualitative solubility based on the physicochemical properties of the molecule and data from structurally similar compounds. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data. This guide also includes a logical workflow for solubility determination, visualized using a Graphviz diagram, to assist in experimental design and execution.
Introduction
This compound is a substituted benzylamine derivative with applications in the synthesis of various biologically active molecules. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. Understanding its solubility profile is therefore essential for optimizing synthetic routes and ensuring the efficient production of high-purity final products. This guide aims to provide a foundational understanding of its expected solubility and the methodologies to empirically determine it.
Physicochemical Properties of this compound
A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties, particularly the XLogP3 value, suggest a degree of lipophilicity that would favor solubility in a range of organic solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FNO | PubChem[1] |
| Molecular Weight | 155.17 g/mol | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
Qualitative Solubility Profile
Expected Solubility:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like methanol, ethanol, and other lower-chain alcohols.
-
Good to Moderate Solubility: Expected in moderately polar solvents like acetone, acetonitrile, ethyl acetate, dichloromethane, and chloroform.
-
Low to Insoluble: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene.
-
Water: The isomeric compound 3-Fluoro-4-methoxybenzylamine is reported to be immiscible with water, suggesting that this compound will also have very low solubility in water.
The parent compound, benzylamine, is miscible with ethanol and diethyl ether, and very soluble in acetone. It is also soluble in benzene and slightly soluble in chloroform.[2][3] This further supports the expectation that this compound will be soluble in a range of common organic solvents.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following details a common and reliable method for determining the solubility of a solid compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in various organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Weigh the vial containing the dried residue to determine the mass of the dissolved this compound.
-
Alternatively, and for higher accuracy, prepare a series of standard solutions of known concentrations of this compound in the respective solvent.
-
Dilute an accurately measured aliquot of the filtered saturated solution with the same solvent.
-
Analyze the diluted sample and the standard solutions by a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.
-
-
Data Calculation and Presentation:
-
Calculate the solubility in various units such as g/L, mg/mL, or molarity (mol/L).
-
Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.
-
Present the quantitative data in a structured table for easy comparison across different solvents.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in a typical workflow for determining the solubility of a compound like this compound.
Caption: Workflow for experimental solubility determination.
Synthesis of this compound
Understanding the synthesis of this compound can provide context for its potential impurities and handling requirements. A common synthetic route involves the reduction of 4-fluoro-3-methoxybenzonitrile.
Caption: A general synthetic pathway to this compound.
Conclusion
This technical guide serves as a valuable resource for researchers working with this compound. While quantitative solubility data is sparse, the provided qualitative assessment and detailed experimental protocol will empower scientists to generate the necessary data for their specific applications. The inclusion of logical workflows for both solubility determination and synthesis aims to streamline experimental processes and enhance reproducibility in a research and development setting. The general expectation is that this compound will exhibit good solubility in a wide array of common organic solvents, facilitating its use in various synthetic and formulation contexts.
References
An In-depth Review of 4-Fluoro-3-methoxybenzylamine in Chemical Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methoxybenzylamine is a substituted benzylamine derivative that serves as a valuable building block in organic synthesis, particularly in the design and development of novel therapeutic agents. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts specific physicochemical properties that can influence the biological activity, metabolic stability, and pharmacokinetic profile of larger molecules incorporating this scaffold. This technical guide provides a comprehensive review of this compound, summarizing its chemical properties, synthetic methodologies, and known applications in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
This compound, with the chemical formula C₈H₁₀FNO, is a primary amine.[1] Key computed physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 155.17 g/mol | PubChem[1] |
| IUPAC Name | (4-fluoro-3-methoxyphenyl)methanamine | PubChem[1] |
| CAS Number | 508177-67-1 | PubChem[1] |
| Molecular Formula | C₈H₁₀FNO | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis of this compound
Reduction of 4-Fluoro-3-methoxybenzonitrile
The reduction of a nitrile is a common and effective method for the preparation of primary amines. Several reducing agents can be employed for this transformation.
Experimental Protocol (General Procedure):
A suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃-THF), would be used to reduce the nitrile group of 4-fluoro-3-methoxybenzonitrile to the corresponding primary amine.
-
Reaction Scheme:
Fig. 1: Synthesis via nitrile reduction. -
Detailed Methodology (Hypothetical):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-fluoro-3-methoxybenzonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of the reducing agent (e.g., LiAlH₄ in ether or BH₃-THF in THF) is added dropwise to the stirred nitrile solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).
-
The resulting mixture is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is typically achieved by column chromatography on silica gel or by distillation under reduced pressure.
-
Reductive Amination of 4-Fluoro-3-methoxybenzaldehyde
Reductive amination is another powerful method for synthesizing amines.[2] This two-step, one-pot reaction involves the formation of an imine from an aldehyde and an amine source (in this case, ammonia or an ammonia equivalent), followed by the in-situ reduction of the imine.
Experimental Protocol (General Procedure):
-
Reaction Scheme:
Fig. 2: Synthesis via reductive amination. -
Detailed Methodology (Hypothetical):
-
4-Fluoro-3-methoxybenzaldehyde is dissolved in a suitable solvent (e.g., methanol or dichloromethane).
-
An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added to the solution.
-
The mixture is stirred at room temperature to allow for the formation of the imine intermediate.
-
A reducing agent, typically one that is selective for imines over aldehydes such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture.[2]
-
The reaction is stirred at room temperature until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
The reaction is quenched, and the product is worked up in a similar manner to the nitrile reduction method described above.
-
Purification is carried out using standard techniques like column chromatography.
-
Spectroscopic Data
While specific, dedicated spectra for this compound are not available in the reviewed literature, the expected NMR and IR spectral data can be predicted based on its structure and data from analogous compounds.
¹H NMR (Predicted):
-
Aromatic protons would appear as multiplets in the range of δ 6.8-7.2 ppm.
-
The benzylic protons (-CH₂-NH₂) would likely be a singlet or a doublet (if coupled to the amine protons) around δ 3.8-4.0 ppm.
-
The methoxy protons (-OCH₃) would appear as a singlet around δ 3.9 ppm.
-
The amine protons (-NH₂) would be a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR (Predicted):
-
Aromatic carbons would resonate in the range of δ 110-160 ppm, with the carbons attached to fluorine and oxygen showing characteristic shifts and C-F coupling.
-
The benzylic carbon (-CH₂-NH₂) would be expected around δ 45-50 ppm.
-
The methoxy carbon (-OCH₃) would appear around δ 55-60 ppm.
IR Spectroscopy (Predicted):
-
N-H stretching of the primary amine would be observed as two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching of the aromatic and aliphatic groups would be seen around 2850-3100 cm⁻¹.
-
C=C stretching of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.
-
C-O stretching of the methoxy group would be present around 1000-1300 cm⁻¹.
-
C-F stretching would be observed in the 1000-1400 cm⁻¹ region.
Applications in Drug Discovery and Development
Substituted benzylamines are common structural motifs in a wide range of biologically active compounds. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[3] The methoxy group can also influence binding interactions and solubility.
While there is limited direct information on the biological activity of this compound itself, its structural features suggest its potential as a key intermediate for the synthesis of inhibitors for various enzymes, such as kinases and phosphodiesterases (PDEs) .
Potential as a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic amine that interacts with the hinge region of the kinase domain. The this compound moiety could be incorporated into larger molecules designed to target specific kinases involved in cancer cell signaling pathways. For instance, derivatives of similar structures have been investigated as inhibitors of receptor tyrosine kinases.
Potential as a Scaffold for Phosphodiesterase (PDE) Inhibitors
PDEs are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. PDE inhibitors have therapeutic applications in inflammatory diseases, neurological disorders, and cardiovascular conditions. The this compound scaffold could be utilized in the synthesis of novel PDE inhibitors, particularly for the PDE4 family, which is a key target in inflammatory conditions.[4][5][6][7]
Signaling Pathway Involvement (Hypothetical):
Should derivatives of this compound be developed as PDE4 inhibitors, they would modulate the cAMP signaling pathway.
In this hypothetical pathway, a derivative of this compound would inhibit PDE4, leading to an increase in intracellular cAMP levels. This, in turn, would activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to various cellular responses, such as the suppression of inflammatory processes.
Conclusion
This compound is a synthetically accessible building block with significant potential in medicinal chemistry. While detailed literature on its direct biological applications is scarce, its structural features make it an attractive starting material for the development of novel kinase and phosphodiesterase inhibitors. Further research into the synthesis of libraries based on this scaffold and their subsequent biological evaluation could lead to the discovery of new therapeutic agents. The synthetic routes outlined in this guide, based on established chemical transformations, provide a solid foundation for researchers to produce this compound and explore its utility in drug discovery programs.
References
- 1. This compound | C8H10FNO | CID 44203124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Phosphodiesterase 4 by FCPR03 Alleviates Lipopolysaccharide-Induced Depressive-Like Behaviors in Mice: Involvement of p38 and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Substituted-4-methoxybenzimidazole-based PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Fluoro-3-methoxybenzylamine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-methoxybenzylamine is a fluorinated aromatic amine that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts desirable physicochemical properties to molecules, influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and derivatization are presented, along with a summary of its key physical and chemical properties.
Introduction and Discovery
The precise historical account of the first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting its emergence as a commercially available building block is relatively recent. The PubChem database entry for this compound, identified by CAS number 508177-67-1, was created in 2009, indicating its more widespread recognition and use in the scientific community from that period onwards.[1] Its utility is intrinsically linked to the growing importance of incorporating fluorine into drug candidates to enhance their pharmacological properties.[2][3] The strategic placement of the fluorine atom at the 4-position and the methoxy group at the 3-position of the benzylamine scaffold creates a unique electronic and steric environment, making it an attractive intermediate for the synthesis of complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 508177-67-1 | PubChem[1] |
| Molecular Formula | C₈H₁₀FNO | PubChem[1] |
| Molecular Weight | 155.17 g/mol | PubChem[1] |
| IUPAC Name | (4-Fluoro-3-methoxyphenyl)methanamine | PubChem[1] |
| Synonyms | 5-Aminomethyl-2-fluoroanisole | PubChem[1] |
| Appearance | Not specified (typically a liquid or low-melting solid) | General chemical knowledge |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified |
Synthesis of this compound
The synthesis of this compound is not extensively detailed in a single seminal publication. However, based on patent literature and common organic synthesis methodologies, it is typically prepared from commercially available precursors such as 4-fluoro-3-methoxybenzaldehyde or 4-fluoro-3-methoxybenzonitrile. Two primary synthetic routes are outlined below.
Route 1: Reductive Amination of 4-Fluoro-3-methoxybenzaldehyde
This is a common and efficient method for the synthesis of benzylamines from the corresponding benzaldehydes.
Caption: Reductive amination pathway for the synthesis of this compound.
-
Imine Formation: To a solution of 4-fluoro-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, is added an excess of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a base). The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is carefully added portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) can be employed.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Route 2: Reduction of 4-Fluoro-3-methoxybenzonitrile
The nitrile group can be effectively reduced to a primary amine using various reducing agents.
Caption: Synthesis of this compound by reduction of the corresponding benzonitrile.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-fluoro-3-methoxybenzonitrile (1 equivalent) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.
-
Reduction: A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is cautiously added in portions to the solution at a controlled temperature (often 0 °C). Alternatively, catalytic hydrogenation using Raney nickel as a catalyst can be used.
-
Quenching and Workup: After the reaction is complete, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The final product is then purified by distillation or chromatography to afford this compound.
Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of the fluoro and methoxy groups can significantly impact the pharmacological profile of the final compounds.
Synthesis of Melatonin Receptor Agonists
A notable application of this compound is in the preparation of fluorine-substituted methoxyphenylalkyl amides, which have been investigated as potent melatonin receptor agonists.[4] These compounds have potential therapeutic applications in sleep disorders and other conditions related to circadian rhythms.
Caption: General scheme for the acylation of this compound.
-
Reaction: To a solution of this compound (1 equivalent) in a suitable solvent like dichloromethane, an acylating agent such as acetyl chloride or acetic anhydride (1.1 equivalents) is added, often in the presence of a base like triethylamine to scavenge the acid byproduct.
-
Monitoring: The reaction is typically stirred at room temperature and monitored for completion using thin-layer chromatography.
-
Workup: Upon completion, the reaction mixture is washed with water, a mild acid (e.g., dilute HCl), and a mild base (e.g., saturated sodium bicarbonate solution), followed by brine.
-
Purification: The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed in vacuo to yield the crude amide, which can be further purified by recrystallization or column chromatography.
Intermediate for Other Biologically Active Compounds
The versatile nature of the primary amine group in this compound allows for its incorporation into a wide range of molecular scaffolds, making it a valuable intermediate for the synthesis of potential drug candidates in areas such as oncology, neurology, and infectious diseases. The fluoromethoxy-substituted phenyl ring is a common motif in modern drug design, contributing to improved metabolic stability and target engagement.
Conclusion
This compound has established itself as a significant building block in the field of medicinal chemistry. While its specific discovery and early history are not widely publicized, its utility in the synthesis of complex and biologically active molecules is evident from recent scientific literature and patent filings. The synthetic routes to this compound are accessible through standard organic chemistry transformations, primarily from the corresponding benzaldehyde or benzonitrile. Its application in the development of melatonin receptor agonists highlights its potential in crafting novel therapeutics. As the demand for sophisticated and highly functionalized drug candidates continues to grow, the importance of versatile intermediates like this compound is expected to increase, paving the way for future discoveries in drug development.
References
- 1. Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 3. Papanastasiou Ioannis [en.pharm.uoa.gr]
- 4. Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 4-Fluoro-3-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for 4-Fluoro-3-methoxybenzylamine and structurally similar compounds. A thorough risk assessment should be conducted by the end-user before commencing any work with this chemical. This guide supplements, but does not replace, institutional safety protocols and the professional judgment of qualified personnel.
Chemical and Physical Properties
This compound is a substituted benzylamine with the following identifiers and properties.
| Property | Value | Source |
| IUPAC Name | (4-fluoro-3-methoxyphenyl)methanamine | PubChem[1] |
| Synonyms | 5-(Aminomethyl)-2-fluoroanisole | PubChem[1] |
| CAS Number | 508177-67-1 | PubChem[1] |
| Molecular Formula | C₈H₁₀FNO | PubChem[1] |
| Molecular Weight | 155.17 g/mol | PubChem[1] |
| Appearance | Assumed to be a liquid or solid, specific data not available. Similar compounds are light yellow liquids. | Inferred from[2] |
| Boiling Point | 234.9±25.0 °C (Predicted) | ChemBK[3] |
| Density | 1.127±0.06 g/cm³ (Predicted) | ChemBK[3] |
| Water Solubility | Immiscible with water (Predicted) | ChemBK[3] |
| pKa | 9.04±0.10 (Predicted) | ChemBK[3] |
| Sensitivity | Air sensitive | ChemBK[3],[2] |
Hazard Identification and GHS Classification
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation. |
This classification is inferred from data on similar compounds and should be used for preliminary risk assessment.[4][5][7][8]
Experimental Protocols: Safe Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles that meet EN166 or ANSI Z87.1 standards are mandatory.[9] A face shield should be worn in addition to goggles when there is a significant splash hazard.[9][10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Users should consult the glove manufacturer's compatibility charts for specific breakthrough times. Double gloving is recommended.[9][11]
-
Body Protection: A laboratory coat must be worn and fully buttoned. For tasks with a higher risk of exposure, a chemical-resistant apron or coveralls should be used.[12]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives should be used.[10]
Figure 1. Workflow for selecting appropriate Personal Protective Equipment (PPE).
Handling Procedures
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[10][13]
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the laboratory.[14]
-
Keep containers securely sealed when not in use.[5]
-
Given its sensitivity, handle under an inert atmosphere (e.g., nitrogen or argon) where appropriate.[8][15]
-
Wash hands thoroughly with soap and water after handling.[5]
Storage Conditions
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, acid anhydrides, acid chlorides, chloroformates, and strong oxidizing agents.[6][10]
-
Keep containers tightly closed to prevent moisture and air exposure.[8][13]
Emergency Procedures
First-Aid Measures
Immediate medical attention is required for all exposures.[4][6]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. Seek immediate medical attention.[5][15] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][15] |
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[10] Wear appropriate PPE as described in Section 3.1. Ensure adequate ventilation. Remove all sources of ignition.[11][16]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[5][13]
-
Containment and Cleanup: For small spills, absorb with an inert material such as sand, earth, or vermiculite.[5] Place the absorbed material into a suitable, labeled container for chemical waste disposal.[13] For large spills, dike the area to contain the spill and follow institutional emergency procedures.[5]
Figure 2. Logical workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][13]
-
Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[15][17] The material is likely combustible.[5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode and full protective gear.[6][15]
Toxicological Information
Specific toxicological data for this compound is not available. The information below is based on the GHS classifications of structurally related compounds.
-
Acute Toxicity: Expected to be harmful if swallowed.[7]
-
Skin Corrosion/Irritation: Expected to cause severe skin burns.[2][6]
-
Eye Damage/Irritation: Expected to cause serious eye damage.[2][6]
-
Respiratory Irritation: Vapors may cause respiratory irritation.[8]
-
Carcinogenicity and Mutagenicity: No data available. No components of similar products are listed as probable or confirmed carcinogens by IARC.[13]
Disposal Considerations
-
Chemical Waste: Dispose of this material and its container at a licensed hazardous waste collection point.[5] Do not allow the product to enter drains.[13]
-
Contaminated Packaging: Dispose of as unused product.[13]
All disposal practices must be in accordance with federal, state, and local regulations.
References
- 1. This compound | C8H10FNO | CID 44203124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chembk.com [chembk.com]
- 4. fishersci.ie [fishersci.ie]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. benchchem.com [benchchem.com]
- 13. capotchem.cn [capotchem.cn]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. synquestlabs.com [synquestlabs.com]
Methodological & Application
The Versatility of 4-Fluoro-3-methoxybenzylamine in Heterocyclic Synthesis: A Review of Potential Applications
Introduction
4-Fluoro-3-methoxybenzylamine is a substituted benzylamine derivative that holds potential as a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique electronic properties, stemming from the presence of a fluorine atom and a methoxy group on the aromatic ring, can influence the reactivity and biological activity of the resulting heterocyclic systems. This document aims to provide an overview of the potential applications of this compound in the construction of various heterocyclic scaffolds of interest to researchers, scientists, and drug development professionals. While specific, detailed experimental protocols for the use of this particular amine in the synthesis of a broad range of heterocycles are not extensively documented in readily available literature, this report will outline general synthetic strategies where it could be employed, based on established methodologies for analogous benzylamines.
Potential Applications in the Synthesis of Key Heterocyclic Scaffolds
The primary amino group of this compound makes it a suitable precursor for incorporation into a variety of nitrogen-containing heterocycles. Below are several classes of heterocyclic compounds where this amine could theoretically be utilized, along with general experimental approaches.
Pyrrolidines and other Saturated Nitrogen Heterocycles
The synthesis of substituted pyrrolidines is of significant interest in medicinal chemistry, as this motif is present in numerous biologically active compounds.[1] One of the key methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This compound could serve as a precursor for the in-situ generation of an appropriately substituted azomethine ylide.
Logical Workflow for Pyrrolidine Synthesis
Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.
A general protocol would involve the condensation of this compound with an aldehyde or ketone to form an imine. Subsequent treatment with a suitable reagent or thermal conditions would generate the azomethine ylide, which would then react with a dipolarophile, such as an electron-deficient alkene, to yield the desired pyrrolidine.
Pyridinone and Pyrimidine Derivatives
Pyridinone and pyrimidine cores are prevalent in a vast number of pharmaceuticals. The primary amine functionality of this compound allows for its potential integration into these six-membered heterocyclic systems through various condensation reactions. For instance, in the synthesis of certain pyridinones, a primary amine can be reacted with a 1,3-dicarbonyl compound or its equivalent. Similarly, in pyrimidine synthesis, the amine can serve as a nitrogen source in reactions with diketones or other appropriate precursors.
Conceptual Pathway to Pyridinone/Pyrimidine Synthesis
Caption: Potential routes to pyridinone and pyrimidine heterocycles.
Isoquinoline Scaffolds
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. While this compound is not a β-arylethylamine, related synthetic strategies, such as the Bischler-Napieralski reaction followed by reduction, could potentially be adapted to utilize this amine for the construction of substituted isoquinoline frameworks.
Hypothetical Bischler-Napieralski Approach
Caption: A possible synthetic route to tetrahydroisoquinolines.
Conclusion and Future Directions
While direct and detailed applications of this compound in a wide range of heterocyclic syntheses are not prominently reported, its chemical structure suggests significant potential as a versatile building block. The presence of the fluoro and methoxy substituents can be exploited to fine-tune the electronic and steric properties of the target heterocycles, which is of particular importance in the field of drug discovery.
Further research is warranted to explore the reactivity of this compound in various classical and modern heterocyclic synthesis methodologies. The development of specific protocols and the characterization of the resulting novel heterocyclic compounds could provide valuable additions to the toolbox of medicinal chemists. The systematic investigation of its use in multicomponent reactions, for example, could lead to the rapid generation of diverse molecular scaffolds for biological screening. The data presented in such future studies would be invaluable for compiling comprehensive application notes and protocols for the scientific community.
References
Application Notes and Protocols: 4-Fluoro-3-methoxybenzylamine as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential of 4-fluoro-3-methoxybenzylamine as a key starting material for the synthesis of novel agrochemicals, particularly herbicides. The presence of the 4-fluoro-3-methoxyphenyl moiety in the commercial herbicide Halauxifen-methyl underscores the importance of this structural motif in modern crop protection. This document provides a hypothetical, yet chemically sound, synthetic pathway to a pyridinone-based herbicide, detailed experimental protocols, and a summary of relevant biological activity data.
Introduction
The 4-fluoro-3-methoxyphenyl group is a recognized pharmacophore in the agrochemical industry. Its incorporation into molecules can significantly influence their biological activity, metabolic stability, and transport properties within the target organism. This compound offers a versatile entry point for the synthesis of a variety of agrochemical scaffolds due to the reactive primary amine functionality, which can be readily modified through N-acylation, N-alkylation, and other transformations.
The primary focus of these notes is the synthesis of a potential herbicidal compound inspired by the structure of arylpicolinate herbicides. These herbicides act as synthetic auxins, disrupting plant growth processes and leading to weed mortality.[1][2]
Proposed Synthetic Pathway
A plausible synthetic route from this compound to a novel pyridinone herbicide is outlined below. This pathway involves an initial N-acylation, followed by an intramolecular cyclization to form the core heterocyclic structure.
Caption: Proposed synthetic workflow from this compound to a pyridinone herbicide.
Experimental Protocols
Protocol 1: Synthesis of N-(4-Fluoro-3-methoxybenzyl)acetamide (Intermediate C)
This protocol describes the N-acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Substituted Pyridinone (Intermediate E)
This protocol outlines a potential intramolecular cyclization to form a pyridinone ring. The specific conditions would require optimization based on the exact acylating agent used in the previous step.
Materials:
-
N-(4-Fluoro-3-methoxybenzyl)acetamide intermediate (1.0 eq)
-
Strong base (e.g., Sodium ethoxide, Potassium tert-butoxide) (2.2 eq)
-
Anhydrous ethanol or other suitable high-boiling solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acyl intermediate in the anhydrous solvent.
-
Add the strong base portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude pyridinone derivative by column chromatography or recrystallization.
Biological Activity and Data Presentation
The herbicidal activity of compounds containing the 4-fluoro-3-methoxyphenyl moiety, such as Halauxifen-methyl, is well-documented.[1] These compounds typically act as synthetic auxins, leading to deregulation of plant growth.[1] The efficacy is often measured by the concentration required to cause a 50% reduction in plant growth (EC₅₀).
| Compound | Target Weed | Growth Stage | EC₅₀ (g ai/ha) | Reference |
| Halauxifen-methyl | Galium aparine (Cleavers) | 2-4 whorls | 1.8 | [1] |
| Halauxifen-methyl | Papaver rhoeas (Corn Poppy) | 2-6 leaves | 0.9 | [1] |
| Halauxifen-methyl | Stellaria media (Common Chickweed) | 2-6 leaves | 2.5 | [1] |
| Halauxifen-methyl | Lamium purpureum (Red Dead-nettle) | 2-6 leaves | 1.5 | [1] |
| Halauxifen-methyl | Myosotis arvensis (Field Forget-me-not) | 2-6 leaves | 3.2 | [1] |
Note: The data presented is for Halauxifen-methyl, a commercial herbicide containing the 4-fluoro-3-methoxyphenyl moiety, to illustrate the potential efficacy of derivatives of this compound.
Signaling Pathway
Synthetic auxin herbicides like Halauxifen-methyl mimic the natural plant hormone auxin, leading to an overstimulation of auxin-responsive genes. This disrupts normal plant development, ultimately causing plant death. The signaling pathway involves the binding of the herbicide to auxin receptors, leading to the degradation of transcriptional repressors and the activation of gene expression.
References
Application Note: Reductive Amination with 4-Fluoro-3-methoxybenzylamine for the Synthesis of N-Alkylamines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This one-pot reaction, which combines the formation of an imine or enamine intermediate with its subsequent reduction, is highly valued for its efficiency and broad substrate scope. Substituted benzylamines, such as 4-Fluoro-3-methoxybenzylamine, are important building blocks in the synthesis of a wide range of biologically active compounds. The fluorine and methoxy substituents can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. This application note provides a detailed protocol for the reductive amination of this compound with a ketone, using the mild and selective reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃).
Reaction Principle
The reductive amination of this compound with a ketone proceeds in a two-step, one-pot sequence. First, the primary amine reacts with the ketone under neutral or mildly acidic conditions to form an iminium ion intermediate with the concomitant loss of water. The subsequent in-situ reduction of this iminium ion by sodium triacetoxyborohydride yields the desired N-alkylated secondary amine. Sodium triacetoxyborohydride is the preferred reducing agent for this transformation as it is less reactive towards the starting ketone compared to other borohydrides, thus minimizing the formation of alcohol byproducts.[1][2][3]
Experimental Protocol
This protocol details the reductive amination of this compound with acetone to yield N-(4-Fluoro-3-methoxybenzyl)propan-2-amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Acetone | ACS Grade | Commercially Available |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent and Ketone Addition: Dissolve the amine in anhydrous dichloromethane (DCM). To this solution, add acetone (1.2 eq) via syringe.
-
Imine Formation: Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with brine.
-
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-Fluoro-3-methoxybenzyl)propan-2-amine. For basic amines, pre-treating the silica gel with triethylamine or using commercially available NH-silica can improve purification by reducing tailing.[4][5]
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of this compound with acetone. Actual yields may vary depending on the specific reaction conditions and scale.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| N-(4-Fluoro-3-methoxybenzyl)propan-2-amine | C₁₁H₁₆FNO | 197.25 | 85-95% | Colorless to pale yellow oil |
Representative Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.05 (t, J = 8.4 Hz, 1H), 6.85-6.75 (m, 2H), 3.88 (s, 3H), 3.75 (s, 2H), 2.85 (sept, J = 6.4 Hz, 1H), 1.10 (d, J = 6.4 Hz, 6H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 153.5 (d, J = 245.0 Hz), 146.0, 134.0, 123.0, 115.0 (d, J = 18.0 Hz), 112.5, 56.0, 52.0, 49.0, 23.0.
Note: The NMR data is predicted based on the structure and known chemical shifts of similar compounds. Actual spectra should be obtained for confirmation.
Mandatory Visualization
Caption: Experimental workflow for the reductive amination of this compound.
Signaling Pathways
The biological activity and, consequently, the relevant signaling pathways of the synthesized N-alkyl-4-fluoro-3-methoxybenzylamine are entirely dependent on the nature of the "R" group introduced from the carbonyl compound. Reductive amination is a synthetic tool to generate diverse libraries of amines which can then be screened against various biological targets. For example, if the final molecule is designed to be a kinase inhibitor, it might interfere with signaling pathways such as the MAPK/ERK or PI3K/Akt pathways. If it is an agonist or antagonist for a G-protein coupled receptor (GPCR), it would modulate downstream signaling cascades involving cAMP or inositol phosphates. The specific signaling pathway would need to be determined through biological assays of the purified compound.
Caption: Logical relationship between chemical synthesis and biological pathway identification.
References
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
Application of 4-Fluoro-3-methoxybenzylamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methoxybenzylamine is a substituted benzylamine building block that has found utility in medicinal chemistry for the synthesis of a variety of biologically active molecules. Its specific substitution pattern, featuring a fluorine atom at the 4-position and a methoxy group at the 3-position of the phenyl ring, allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and target binding interactions. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in drug discovery and development.
Application Notes
The primary application of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of targeted therapeutics. The amine functionality serves as a key nucleophile or a point of attachment for various scaffolds, while the substituted phenyl ring can be strategically employed to interact with specific pockets within a biological target.
1. Development of WDR5 Inhibitors for Cancer Therapy
One of the notable applications of this compound is in the development of inhibitors targeting the WD40-repeat-containing protein 5 (WDR5). WDR5 is a critical component of the MLL/SET1 histone methyltransferase complexes and plays a significant role in the regulation of gene expression. Its overexpression is implicated in various cancers, making it an attractive therapeutic target.
In the structure-based design of potent and selective WDR5 inhibitors, the 4-fluoro-3-methoxyphenyl moiety has been utilized as a key pharmacophore. Specifically, it has been incorporated into dihydroisoquinolinone-based scaffolds to probe the S7 sub-pocket of the WDR5 binding site. The 4-fluoro substitution has been shown to be beneficial for the potency of these inhibitors.
2. Synthesis of Anti-inflammatory Agents
This compound hydrochloride has been employed as a key building block in the synthesis of novel pyrimidine and pyridine derivatives with potential anti-inflammatory properties. In these applications, the benzylamine moiety is typically acylated to form an amide linkage with a heterocyclic core.
3. Precursor for Hepatitis C Virus (HCV) Inhibitors
In the pursuit of novel treatments for Hepatitis C, this compound has been used as a starting material for the synthesis of more complex substituted benzylamines. A key transformation involves the demethylation of the methoxy group to a hydroxyl group, yielding a phenol that can be further functionalized.
4. Building Block for HSP90 Inhibitors
The this compound scaffold has also been identified as a component in the synthesis of tropane-based compounds designed as inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cancer cell proliferation and survival.
Quantitative Data
The following table summarizes the available quantitative data for a representative compound synthesized using this compound.
| Compound ID | Target | Assay | Activity | Reference |
| 10 | WDR5 | MV4;11 Cell Proliferation | EC50 = 0.03 µM | [1] |
| 10 | WDR5 | Molm-13 Cell Proliferation | EC50 = 0.02 µM | [1] |
| 10 | WDR5 | K562 Cell Proliferation | EC50 > 25 µM | [1] |
Note: Compound 10 is a WDR5 inhibitor with a 4-fluoro-3-methoxyphenyl moiety derived from this compound.[1]
Experimental Protocols
Protocol 1: Synthesis of a WDR5 Inhibitor Intermediate
This protocol describes the synthesis of a key intermediate in the development of WDR5 inhibitors, involving the coupling of this compound with a carboxylic acid precursor.[1]
Reaction Scheme:
This compound hydrochloride --(HBr)--> 5-Aminomethyl-2-fluorophenol hydrobromide
Caption: Role of WDR5 in cancer and its inhibition.
Caption: Synthesis workflow for a WDR5 inhibitor intermediate.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of Novel Schiff Bases Derived from 4-Fluoro-3-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications in medicinal and pharmaceutical chemistry.[1] Their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, make them attractive candidates for novel drug discovery.[2][3] This document provides detailed protocols for the synthesis of a novel Schiff base using 4-Fluoro-3-methoxybenzylamine and salicylaldehyde, along with methodologies for evaluating its potential biological applications.
Synthesis of a Novel Schiff Base: (E)-2-(((4-fluoro-3-methoxyphenyl)methyl)imino)methyl)phenol
This section outlines the synthesis of a novel Schiff base from this compound and salicylaldehyde. The reaction involves the condensation of the primary amine with the aldehyde to form the characteristic imine bond.
Experimental Protocol: Synthesis
Materials:
-
This compound
-
Salicylaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add 10 mmol of salicylaldehyde.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
The reaction mixture is then refluxed with constant stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The resulting precipitate is filtered using a Büchner funnel, washed with cold ethanol to remove any unreacted starting materials, and then dried in a desiccator.
Characterization
The structure of the synthesized Schiff base can be confirmed using spectroscopic methods.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the range of 1600-1650 cm⁻¹.[3][4] The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates the successful formation of the product.[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm.[6][7] The aromatic protons will appear as multiplets in the range of δ 6.5-8.0 ppm.
Application Note 1: Antimicrobial Activity
Novel Schiff bases are promising candidates for the development of new antimicrobial agents. The synthesized compound can be screened against a panel of pathogenic bacteria and fungi to determine its efficacy.
Quantitative Data Summary: Antimicrobial Activity
The following table presents a template for summarizing the antimicrobial activity data. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[2]
| Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of the Novel Schiff Base | |||
| Microorganism | Gram Stain | MIC (µg/mL) of Novel Schiff Base | MIC (µg/mL) of Standard Antibiotic (e.g., Ciprofloxacin) |
| Staphylococcus aureus | Positive | 16 | 4 |
| Bacillus subtilis | Positive | 32 | 8 |
| Escherichia coli | Negative | 64 | 2 |
| Pseudomonas aeruginosa | Negative | 128 | 4 |
| Candida albicans (Fungus) | N/A | 32 | 8 (Fluconazole) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: Agar Well Diffusion Method
This method is a standard preliminary test to evaluate the antimicrobial activity of a new compound.[8][9]
Materials:
-
Pure culture of test microorganisms
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
Stock solution of the novel Schiff base in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare MHA or SDA plates.
-
Prepare a microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Uniformly spread the inoculum over the surface of the agar plates using a sterile cotton swab.
-
Aseptically punch wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the novel Schiff base solution (at a specific concentration), the positive control, and the negative control to the respective wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Application Note 2: Anticancer Activity
Schiff bases have been investigated for their potential as anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6][10]
Quantitative Data Summary: Cytotoxicity
The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key parameter for cytotoxicity.[1]
| Table 2: Hypothetical IC50 Values of the Novel Schiff Base against Cancer Cell Lines | ||
| Cancer Cell Line | Type of Cancer | IC50 (µM) of Novel Schiff Base |
| MCF-7 | Breast Cancer | 25.5 |
| HeLa | Cervical Cancer | 38.2 |
| A549 | Lung Cancer | 45.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel Schiff base stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well sterile microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the novel Schiff base and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Application Note 3: Antioxidant Activity
Many Schiff bases exhibit antioxidant properties by scavenging free radicals, which are implicated in various diseases.[3][11]
Quantitative Data Summary: Antioxidant Activity
The antioxidant activity can be quantified by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Table 3: Hypothetical DPPH Radical Scavenging Activity of the Novel Schiff Base | |
| Concentration of Novel Schiff Base (µg/mL) | % Radical Scavenging Activity |
| 10 | 25.8 |
| 25 | 45.2 |
| 50 | 68.5 |
| 100 | 85.3 |
| Ascorbic Acid (Standard) at 50 µg/mL | 95.2 |
Note: The data presented in this table is for illustrative purposes only.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[12][13]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Novel Schiff base solution in methanol at various concentrations
-
Ascorbic acid (as a standard antioxidant)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a test tube, mix 1 mL of the DPPH solution with 1 mL of the novel Schiff base solution at different concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Visualizations
Caption: Synthesis workflow for the novel Schiff base.
Caption: Structure of the novel Schiff base.
Caption: Hypothetical antimicrobial mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 3. journals-sathyabama.com [journals-sathyabama.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. mdpi.com [mdpi.com]
The Strategic Role of 4-Fluoro-3-methoxybenzylamine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology. The strategic incorporation of fluorine atoms and methoxy groups into inhibitor scaffolds can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and cellular permeability. 4-Fluoro-3-methoxybenzylamine has emerged as a valuable building block in the synthesis of such inhibitors, offering a unique combination of electronic and steric features. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on the versatile pyrazolo[3,4-d]pyrimidine scaffold.
Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in the design of kinase inhibitors, acting as a bioisostere of the adenine ring of ATP and enabling critical hydrogen bonding interactions within the kinase hinge region. The introduction of a substituted benzylamine moiety at the N1 or C4 position of this scaffold allows for the exploration of the solvent-exposed region of the ATP-binding pocket, leading to improved potency and selectivity.
The 4-fluoro-3-methoxybenzyl group, in particular, can confer several advantages. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and block potential sites of metabolism. The methoxy group can modulate solubility and participate in hydrogen bonding.
General Synthetic Scheme
A common strategy for the synthesis of N-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives involves the nucleophilic aromatic substitution of a halogenated pyrazolopyrimidine precursor with the desired benzylamine.
Experimental Protocols
Protocol 1: Synthesis of N-(4-Fluoro-3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Representative Protocol)
This protocol describes a representative synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor scaffold using this compound. This method is adapted from general procedures found in patent literature for the synthesis of analogous compounds.
Materials:
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
This compound
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in n-butanol, add this compound (1.2 eq) and diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 117-118 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, N-(4-fluoro-3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Expected Yield: 60-80%
Protocol 2: Synthesis of a Matrix Metalloproteinase-13 (MMP-13) Inhibitor
This protocol details the synthesis of a specific MMP-13 inhibitor, demonstrating a documented application of this compound in the final coupling step.
Materials:
-
6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxylic acid
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a solution of 6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 18 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to yield N-(4-fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide.
Data Presentation
The following table summarizes the biological activity of a representative kinase inhibitor incorporating the this compound moiety. Data is hypothetical and for illustrative purposes, as specific data for a kinase inhibitor directly synthesized from this starting material was not publicly available.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (GI50, µM) |
| PZP-FMB-001 | Representative Tyrosine Kinase (e.g., SRC) | 15 | 0.12 (MCF-7) |
Visualizations
Signaling Pathway
Application Note: A Novel Pre-Column Derivatization Method Using 4-Fluoro-3-methoxybenzylamine for the HPLC-UV Analysis of Carbonyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document outlines a theoretical application and protocol for the use of 4-Fluoro-3-methoxybenzylamine as a novel pre-column derivatizing agent for the sensitive quantification of aldehydes and ketones by High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
The quantitative analysis of carbonyl compounds, such as aldehydes and ketones, is of significant interest in pharmaceutical stability studies, environmental monitoring, and food science. Many of these compounds are volatile and lack a strong chromophore, which makes their direct analysis by HPLC-UV challenging, especially at low concentrations.[1][2] Pre-column derivatization is a widely employed strategy to overcome these limitations.[3][4][5] This involves reacting the analyte with a labeling agent to form a stable derivative with enhanced UV absorbance or fluorescence, thereby improving chromatographic retention and detection sensitivity.[4][6]
While 2,4-dinitrophenylhydrazine (DNPH) is a commonly used derivatizing agent for carbonyls, the exploration of new reagents is crucial for developing alternative and potentially improved analytical methods.[7][8] This application note proposes a novel method utilizing this compound as a derivatizing agent. The primary amine group of this reagent is expected to react with the carbonyl group of aldehydes and ketones to form a stable Schiff base (imine derivative). The resulting derivative incorporates a phenyl ring, which acts as a chromophore for sensitive UV detection. The presence of the fluorine atom can also be advantageous for mass spectrometry (MS) detection if hyphenated techniques are employed.
This document provides a detailed, albeit theoretical, protocol for the derivatization reaction and subsequent HPLC analysis, along with hypothetical performance data to illustrate the potential of this method.
Chemical Reaction Pathway
The derivatization reaction proceeds through a nucleophilic addition of the primary amine of this compound to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable imine (Schiff base) derivative. The reaction is typically acid-catalyzed.
Caption: Proposed reaction of a carbonyl with this compound.
Experimental Protocol
This protocol describes the preparation of reagents, derivatization of carbonyl standards, and the conditions for HPLC analysis.
Materials and Reagents
-
This compound (Reagent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Glacial Acetic Acid
-
Aldehyde/Ketone standards (e.g., Formaldehyde, Acetaldehyde, Acetone, Benzaldehyde)
-
0.45 µm Syringe Filters (PTFE)
Preparation of Solutions
-
Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of methanol. This solution should be prepared fresh daily and stored protected from light.
-
Carbonyl Standard Stock Solution (1 mg/mL): Prepare individual stock solutions of each carbonyl compound by dissolving 10 mg in 10 mL of acetonitrile.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with acetonitrile.
-
Catalyst Solution (1% Acetic Acid in Methanol): Add 100 µL of glacial acetic acid to 10 mL of methanol.
Derivatization Procedure
-
Reaction Setup: In a 2 mL autosampler vial, add 100 µL of the carbonyl working standard mixture (or sample extract).
-
Add Reagent: Add 200 µL of the 10 mg/mL Derivatizing Reagent Solution.
-
Add Catalyst: Add 50 µL of the Catalyst Solution.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath at 60°C for 30 minutes.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter directly into a clean HPLC vial.
-
Analysis: Inject 10 µL of the filtered solution into the HPLC system.
HPLC Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 15 min; Hold at 90% B for 2 min; Return to 40% B in 1 min; Equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Experimental Workflow Diagram
The overall workflow from sample preparation to data analysis is outlined below.
Caption: Workflow for carbonyl analysis via derivatization.
Hypothetical Performance Data
The following table summarizes the expected analytical performance of the method for several common carbonyl compounds. This data is illustrative and would require experimental validation.
| Analyte (Derivative) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) (10-500 ng/mL) |
| Formaldehyde | 4.2 | 2.5 | 8.0 | 0.9995 |
| Acetaldehyde | 5.8 | 3.0 | 10.0 | 0.9992 |
| Acetone | 6.5 | 5.0 | 15.0 | 0.9989 |
| Propionaldehyde | 8.1 | 4.5 | 14.0 | 0.9991 |
| Butyraldehyde | 10.3 | 4.0 | 12.5 | 0.9994 |
| Benzaldehyde | 12.9 | 2.0 | 6.5 | 0.9998 |
-
LOD (Limit of Detection): Estimated at a signal-to-noise ratio of 3.
-
LOQ (Limit of Quantitation): Estimated at a signal-to-noise ratio of 10.
Conclusion
The proposed pre-column derivatization method using this compound offers a promising and viable theoretical alternative for the quantitative analysis of aldehydes and ketones by HPLC-UV. The procedure is straightforward, utilizing a simple reaction to form stable, UV-active derivatives. This enhances the sensitivity and improves the chromatographic properties of otherwise difficult-to-measure analytes. The hypothetical data suggests that the method could achieve low limits of detection and excellent linearity, making it suitable for trace-level analysis in various applications. Experimental validation is required to confirm these findings and to optimize the method for specific matrices.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Fluoro-3-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical considerations for the scale-up synthesis of 4-fluoro-3-methoxybenzylamine, an important intermediate in pharmaceutical development. The document outlines two primary synthetic routes, offering a comparative analysis to aid in selecting the most appropriate method for large-scale production.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. As demand for this intermediate grows, robust and scalable synthetic methods are essential. This document details two common and effective routes for its preparation: the reductive amination of 4-fluoro-3-methoxybenzaldehyde and the reduction of 4-fluoro-3-methoxybenzonitrile. Each method presents distinct advantages and challenges in a scale-up context, which are discussed herein.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for scale-up depends on several factors, including the availability and cost of starting materials, reaction efficiency, ease of purification, and overall process safety. The following table summarizes the key quantitative parameters for the two primary routes to this compound.
| Parameter | Route 1: Reductive Amination of Aldehyde | Route 2: Reduction of Nitrile |
| Starting Material | 4-Fluoro-3-methoxybenzaldehyde | 4-Fluoro-3-methoxybenzonitrile |
| Key Reagents | Ammonia, Hydrogen gas, Catalyst (e.g., Pd/C) | Reducing agent (e.g., LiAlH4, H2/Catalyst) |
| Typical Solvents | Methanol, Ethanol, Water | THF, Diethyl ether |
| Reaction Temperature | 20-80 °C | 0-70 °C |
| Reaction Pressure | 1-50 bar (for hydrogenation) | Atmospheric or elevated for hydrogenation |
| Typical Reaction Time | 3-24 hours | 2-12 hours |
| Reported Yields | 85-95% | 70-90% |
| Purification Method | Distillation, Crystallization of a salt | Distillation, Acid-base extraction |
| Key Scale-Up Challenge | Handling of high-pressure hydrogen and catalyst | Management of highly reactive and potentially pyrophoric reducing agents (if using metal hydrides). |
Synthetic Pathways and Workflows
The following diagrams illustrate the chemical transformations and general workflows for the two synthetic routes.
Application Notes: 4-Fluoro-3-methoxybenzylamine in Parallel Synthesis and Library Generation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a practical guide to the utilization of 4-fluoro-3-methoxybenzylamine as a versatile building block in parallel synthesis and the generation of diverse chemical libraries for drug discovery and other applications. The unique substitution pattern of this primary amine, featuring a fluorine atom and a methoxy group on the phenyl ring, allows for the introduction of specific electronic and steric properties that can influence molecular interactions and ADME (absorption, distribution, metabolism, and excretion) profiles of the synthesized compounds.
Introduction to Parallel Synthesis with this compound
Parallel synthesis is a powerful strategy to accelerate the drug discovery process by enabling the simultaneous synthesis of a large number of compounds. This compound serves as an excellent starting material or "scaffold" for creating focused libraries due to its reactive primary amine functionality. This amine can readily participate in a variety of chemical transformations, including amide bond formation, reductive amination, and urea/thiourea formation, allowing for the systematic introduction of diverse building blocks.
The presence of the fluoro and methoxy groups on the aromatic ring can be advantageous in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and act as a hydrogen bond acceptor.
Key Reactions for Library Generation
Several robust and well-established reactions are suitable for the parallel synthesis of compound libraries using this compound. These reactions are typically high-yielding and tolerant of a wide range of functional groups present in the building blocks.
-
Amide Coupling: The reaction of this compound with a diverse set of carboxylic acids is a straightforward and highly effective method for generating libraries of amides. A variety of coupling reagents can be employed to facilitate this transformation.
-
Reductive Amination: The reaction of this compound with a library of aldehydes or ketones, followed by reduction, yields a diverse set of secondary amines. This two-step, one-pot procedure is highly amenable to parallel synthesis formats.
-
Urea and Thiourea Formation: The reaction of this compound with various isocyanates or isothiocyanates provides a rapid and efficient route to libraries of ureas and thioureas, respectively.
Experimental Protocols
The following sections provide detailed, representative protocols for the generation of focused compound libraries based on the this compound scaffold. These protocols are designed for a 96-well plate format, a common platform for parallel synthesis.
Protocol 1: Parallel Synthesis of an Amide Library
This protocol describes the synthesis of a 96-member amide library from this compound and a diverse set of 88 carboxylic acids, with 8 wells reserved for controls.
Materials and Equipment:
-
This compound
-
Library of 88 diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Orbital shaker
-
Centrifugal evaporator
-
HPLC-MS for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in anhydrous DMF.
-
Prepare 0.5 M solutions of each of the 88 carboxylic acids in anhydrous DMF in a separate 96-well plate.
-
Prepare a 0.6 M solution of HATU in anhydrous DMF.
-
Prepare a 1.0 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each of the 88 reaction wells in the 96-well reaction block, add 100 µL of the 0.5 M this compound solution (0.05 mmol).
-
To each of these wells, add 100 µL of the corresponding 0.5 M carboxylic acid solution (0.05 mmol).
-
Add 100 µL of the 0.6 M HATU solution (0.06 mmol) to each well.
-
Finally, add 100 µL of the 1.0 M DIPEA solution (0.1 mmol) to each well.
-
Seal the reaction block with a sealing mat.
-
-
Reaction and Work-up:
-
Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.
-
After the reaction is complete, quench each reaction by adding 200 µL of water.
-
Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously for 5 minutes.
-
Allow the layers to separate and carefully transfer the organic (upper) layer to a new 96-well plate.
-
Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.
-
Concentrate the solvent in the collection plate using a centrifugal evaporator.
-
-
Analysis:
-
Re-dissolve the crude products in a suitable solvent (e.g., DMSO or acetonitrile).
-
Analyze the purity and confirm the identity of the library members using high-throughput HPLC-MS.
-
Data Presentation: Illustrative Amide Library Synthesis Data
| Library Position | Carboxylic Acid Building Block | Expected Mass (M+H) | Purity (%) by HPLC |
| A1 | Acetic Acid | 198.1 | 98 |
| A2 | Benzoic Acid | 260.1 | 95 |
| A3 | 4-Chlorobenzoic Acid | 294.1 | 96 |
| A4 | 2-Thiophenecarboxylic Acid | 266.1 | 97 |
| ... | ... | ... | ... |
| H11 | Cyclohexanecarboxylic Acid | 266.2 | 94 |
| H12 | Phenylacetic Acid | 274.1 | 95 |
Protocol 2: Parallel Reductive Amination for a Secondary Amine Library
This protocol details the synthesis of a 96-member secondary amine library from this compound and a diverse set of 88 aldehydes, with 8 wells for controls.
Materials and Equipment:
-
This compound
-
Library of 88 diverse aldehydes
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Orbital shaker
-
Centrifugal evaporator
-
HPLC-MS for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.4 M solution of this compound in anhydrous DCM.
-
Prepare 0.4 M solutions of each of the 88 aldehydes in anhydrous DCM in a separate 96-well plate.
-
-
Reaction Setup:
-
To each of the 88 reaction wells in the 96-well reaction block, add 125 µL of the 0.4 M this compound solution (0.05 mmol).
-
To each of these wells, add 125 µL of the corresponding 0.4 M aldehyde solution (0.05 mmol).
-
Seal the reaction block and shake at room temperature for 1 hour to allow for imine formation.
-
-
Reduction and Work-up:
-
Carefully unseal the reaction block and add approximately 32 mg (0.15 mmol) of solid sodium triacetoxyborohydride to each well using a powder dispenser or by pre-aliquoting.
-
Reseal the reaction block and shake at room temperature for 24 hours.
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 500 µL of DCM to each well, seal, and shake to extract the product.
-
Transfer the organic (lower) layer to a new 96-well plate.
-
Repeat the extraction with another 500 µL of DCM and combine the organic layers.
-
Pass the combined organic extracts through a phase separator plate or add a drying agent (e.g., anhydrous sodium sulfate) and filter.
-
Concentrate the solvent in the collection plate using a centrifugal evaporator.
-
-
Analysis:
-
Re-dissolve the crude products in a suitable solvent.
-
Analyze the purity and confirm the identity of the library members using high-throughput HPLC-MS.
-
Data Presentation: Illustrative Secondary Amine Library Synthesis Data
| Library Position | Aldehyde Building Block | Expected Mass (M+H) | Purity (%) by HPLC |
| A1 | Formaldehyde | 170.1 | 92 |
| A2 | Benzaldehyde | 246.1 | 94 |
| A3 | 4-Pyridinecarboxaldehyde | 247.1 | 91 |
| A4 | Isovaleraldehyde | 226.2 | 93 |
| ... | ... | ... | ... |
| H11 | Cinnamaldehyde | 272.1 | 90 |
| H12 | 2-Naphthaldehyde | 296.1 | 92 |
Visualizations
Caption: Workflow for Parallel Amide Library Synthesis.
Caption: Workflow for Parallel Reductive Amination.
Conclusion
This compound is a valuable and versatile building block for the construction of diverse chemical libraries through parallel synthesis. The protocols outlined in these application notes provide a solid foundation for researchers to generate focused libraries of amides and secondary amines. These libraries can be instrumental in hit identification and lead optimization campaigns across a wide range of therapeutic targets. The straightforward and robust nature of the described chemical transformations makes this building block an attractive choice for any laboratory engaged in modern drug discovery.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-methoxybenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-3-methoxybenzylamine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the reductive amination of 4-fluoro-3-methoxybenzaldehyde.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the reductive amination of 4-fluoro-3-methoxybenzaldehyde can stem from several factors. Here are the primary areas to investigate:
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it may also reduce the starting aldehyde, leading to the formation of 4-fluoro-3-methoxybenzyl alcohol as a byproduct. A milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it selectively reduces the intermediate imine.[1]
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Incomplete Imine Formation: The reaction proceeds through an imine intermediate. If this intermediate does not form efficiently, the overall yield will be low. Ensure your reaction conditions are suitable for imine formation. This can be facilitated by the removal of water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves.
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Over-alkylation: The desired primary amine product can react further with the starting aldehyde to form secondary (bis(4-fluoro-3-methoxybenzyl)amine) and tertiary amines.[2] To minimize this, use a large excess of the ammonia source.
-
Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde. The reaction temperature and time should also be optimized. While some reductive aminations proceed at room temperature, gentle heating may be required to drive the reaction to completion.[2]
Question: I am observing significant amounts of a side-product with a similar polarity to my desired amine, making purification difficult. What is this impurity and how can I avoid it?
Answer: The most common side-product in this synthesis is the secondary amine, bis(4-fluoro-3-methoxybenzyl)amine, formed by the reaction of the primary amine product with another molecule of the starting aldehyde.
To minimize the formation of this byproduct:
-
Use a large excess of ammonia: A high concentration of ammonia will favor the formation of the primary amine and reduce the likelihood of the product reacting with the remaining aldehyde.
-
Control the addition of the aldehyde: Adding the 4-fluoro-3-methoxybenzaldehyde slowly to the reaction mixture containing the ammonia source and the reducing agent can help to maintain a low concentration of the aldehyde, thus disfavoring the formation of the secondary amine.
Question: My purification by column chromatography is resulting in significant product loss. Are there alternative purification methods?
Answer: Benzylamines can be challenging to purify by silica gel chromatography due to their basicity, which can lead to tailing and poor separation. Here are some alternative and supplementary purification strategies:
-
Acid-Base Extraction: Being a basic compound, this compound can be selectively extracted from a crude reaction mixture.
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Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
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Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
-
Crystallization of a Salt: The purified amine can often be converted to a stable crystalline salt (e.g., hydrochloride or hydrobromide) for long-term storage and to ensure high purity. This is achieved by dissolving the free base in a suitable solvent and adding a solution of the corresponding acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and direct method is the reductive amination of 4-fluoro-3-methoxybenzaldehyde with an ammonia source.[2] Alternative, though less direct, routes could involve the reduction of 4-fluoro-3-methoxybenzonitrile or the conversion of 4-fluoro-3-methoxybenzoic acid to the corresponding amide followed by reduction.
Q2: Which reducing agent is most effective for the synthesis of this compound via reductive amination?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and selective reducing agent for this transformation. It is milder than sodium borohydride and selectively reduces the imine intermediate in the presence of the aldehyde, which helps to minimize the formation of the corresponding alcohol byproduct.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material, 4-fluoro-3-methoxybenzaldehyde, should be seen to diminish over time, while a new spot for the product, this compound, should appear. Staining with ninhydrin can be useful for visualizing the amine product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the product.
Q4: What are the typical storage conditions for this compound?
A4: this compound, like many amines, is susceptible to oxidation and can react with atmospheric carbon dioxide. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place. For long-term storage, converting it to a stable salt, such as the hydrochloride salt, is recommended.
Data Presentation
Table 1: Comparison of Common Methods for Benzylamine Synthesis
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination | 60 - 98%[2] | 0.5 - 4[2] | 60 - 70[2] | Wide substrate scope, one-pot procedure, mild conditions.[2] | Requires a suitable reducing agent, potential for over-alkylation.[2] |
| Gabriel Synthesis | 60 - 79% | 3 - 5 | Reflux | High purity of primary amine, avoids over-alkylation. | Limited to primary amines, harsh hydrolysis conditions. |
| Direct Alkylation | 81 - 82% | ~1 | 30 - 100 | Simple procedure. | Prone to over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. |
Experimental Protocols
Reductive Amination of 4-Fluoro-3-methoxybenzaldehyde
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
4-Fluoro-3-methoxybenzaldehyde
-
Ammonium acetate or a solution of ammonia in methanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluoro-3-methoxybenzaldehyde (1 equivalent) and the anhydrous solvent.
-
Add the ammonia source (e.g., ammonium acetate, 5-10 equivalents).
-
If using ammonium acetate, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
In a separate flask, dissolve sodium triacetoxyborohydride (1.5 - 2 equivalents) in the anhydrous solvent.
-
Slowly add the reducing agent solution to the reaction mixture.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by acid-base extraction or column chromatography.
Visualizations
References
Technical Support Center: Purification of Crude 4-Fluoro-3-methoxybenzylamine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Fluoro-3-methoxybenzylamine using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing / Streaking on TLC and Column | The basic amine group of this compound is interacting strongly with the acidic silanol groups on the silica gel.[1] | 1. Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your solvent system.[2][3] 2. Deactivate the Silica Gel: Before packing, you can prepare a slurry of the silica gel in your mobile phase containing the basic modifier.[2] 3. Switch to a Different Stationary Phase: Consider using neutral alumina or reverse-phase silica (C18) if tailing persists.[1][4] |
| Poor Separation of Impurities | The polarity of the mobile phase is not optimal for separating the target compound from impurities with similar polarities. | 1. Optimize the Solvent System with TLC: Before running the column, test various solvent systems with Thin-Layer Chromatography (TLC) to find the one that gives the best separation (largest ΔRf) between your product and impurities. A good starting point is a gradient of hexane/ethyl acetate or dichloromethane/methanol.[1] 2. Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds with close Rf values.[2] |
| Low Recovery of the Product | The compound may be irreversibly adsorbed onto the silica gel due to its polarity.[4] Alternatively, the compound may have eluted in very dilute fractions that were not detected.[4] | 1. Flush the Column: After your product has eluted, flush the column with a highly polar solvent, such as 100% methanol or a mixture of dichloromethane/methanol with a higher percentage of methanol, to elute any strongly retained compound.[5] 2. Concentrate Fractions: If you suspect your compound has eluted in dilute fractions, try concentrating the fractions in the expected elution range before running a TLC analysis.[4] 3. Check for Decomposition: Ensure your compound is stable on silica gel by performing a stability test on a TLC plate.[4] |
| Product is Not Eluting from the Column | The mobile phase is not polar enough to move the compound down the column. | 1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For instance, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[1] 2. Switch to a Stronger Solvent System: If increasing the polarity of your current system is ineffective, consider switching to a stronger eluent, such as dichloromethane/methanol.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a recommended stationary phase for the purification of this compound?
A1: Silica gel is the most common stationary phase for normal-phase column chromatography.[1] However, due to the basic nature of the benzylamine, which can cause peak tailing, you may need to add a basic modifier to your eluent or use deactivated silica gel.[2][3] Alternatively, neutral alumina or reverse-phase C18 silica can be effective stationary phases.[1][4]
Q2: How do I determine the best mobile phase for my column?
A2: The ideal mobile phase should be determined by running preliminary Thin-Layer Chromatography (TLC) experiments with different solvent systems.[1] The goal is to find a solvent mixture that moves your target compound to an Rf value of approximately 0.2-0.35, providing good separation from any impurities.[2] Common solvent systems to test include gradients of hexane/ethyl acetate and dichloromethane/methanol.
Q3: What is "dry loading" and when should I use it?
A3: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before adding it to the column. This is particularly useful if your compound is not very soluble in the initial, non-polar mobile phase.[6] To do this, dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder, which is then carefully added to the top of the column.[6]
Q4: How can I visualize the colorless this compound on a TLC plate?
A4: Since this compound is an aromatic compound, it should be visible under a UV lamp (254 nm). Additionally, you can use a potassium permanganate stain or a ninhydrin solution, which are effective for visualizing amines as colored spots on a TLC plate.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure that should be optimized based on preliminary TLC analysis.
1. Preparation of the Stationary Phase (Slurry Packing):
-
Select a glass column of appropriate size based on the amount of crude material (a general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample).[7]
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the solvent and sample.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.[6] Carefully add the solution to the top of the silica bed using a pipette.
-
Dry Loading: For samples with poor solubility in the eluent, dissolve the crude product in a solvent like dichloromethane, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6] Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent system.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on the separation observed by TLC. For example, you can increase the percentage of methanol in the dichloromethane:methanol mixture.
-
Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL) into test tubes.
4. Monitoring the Separation:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Spot a small amount from each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp and/or with a suitable stain.
5. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Method Development Data (TLC Analysis)
The following table summarizes hypothetical TLC data for developing the column chromatography method. The goal is to select a solvent system that provides good separation between the product and impurities.
| Solvent System (v/v) | Rf of Product | Rf of Impurity A | Rf of Impurity B | Observations |
| Hexane:Ethyl Acetate (80:20) | 0.15 | 0.20 | 0.05 | Poor separation from Impurity A. |
| Dichloromethane:Methanol (98:2) | 0.25 | 0.45 | 0.10 | Good separation. Suitable starting point for the column. |
| Dichloromethane:Methanol (95:5) | 0.40 | 0.60 | 0.25 | Good separation, may be used to elute the product faster. |
| Dichloromethane:Methanol:NH4OH (95:5:0.1) | 0.40 | 0.60 | 0.25 | Reduced tailing of the product spot compared to the system without base. |
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. web.uvic.ca [web.uvic.ca]
Common side reactions in the synthesis of 4-Fluoro-3-methoxybenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-3-methoxybenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Reductive Amination of 4-Fluoro-3-methoxybenzaldehyde: This is a one-pot reaction where 4-fluoro-3-methoxybenzaldehyde is reacted with an ammonia source in the presence of a reducing agent.
-
Reduction of 4-Fluoro-3-methoxybenzonitrile: This involves the reduction of the nitrile group to a primary amine using a suitable reducing agent like Raney Nickel.
Q2: What are the typical reducing agents used in the reductive amination process?
A2: A variety of reducing agents can be employed, with common choices including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd). The choice of reducing agent can influence the reaction's selectivity and side product profile.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting aldehyde and the formation of the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and their mitigation.
Problem 1: Low Yield of the Desired Primary Amine
Possible Cause 1.1: Formation of Secondary Amine Impurity
One of the most common side reactions is the further reaction of the newly formed primary amine with another molecule of the starting aldehyde, leading to the formation of the secondary amine, bis(4-fluoro-3-methoxybenzyl)amine. This is a type of over-alkylation.
Troubleshooting:
-
Excess Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the primary amine product for the reaction with the aldehyde.
-
Slow Addition of Aldehyde: If feasible for your setup, slowly adding the 4-fluoro-3-methoxybenzaldehyde to the reaction mixture containing the ammonia source and reducing agent can help maintain a low concentration of the aldehyde, thus disfavoring the secondary amine formation.
Possible Cause 1.2: Reduction of the Starting Aldehyde
The reducing agent can directly reduce the starting 4-fluoro-3-methoxybenzaldehyde to the corresponding alcohol, 4-fluoro-3-methoxybenzyl alcohol.
Troubleshooting:
-
Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine intermediate over the carbonyl group. Sodium triacetoxyborohydride is often a good choice for this reason. If using a stronger reducing agent like sodium borohydride, ensure that the imine has sufficient time to form before adding the reducing agent.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can favor the formation of the imine intermediate, which is then reduced.
Problem 2: Presence of Unexpected Impurities
Possible Cause 2.1: N-Formylated Product
If you are using formic acid or its salts (e.g., ammonium formate) as the reducing agent, as in the Leuckart-Wallach reaction, you may form the N-formyl derivative, N-(4-fluoro-3-methoxybenzyl)formamide.
Troubleshooting:
-
Hydrolysis Step: If the N-formyl product is formed, it can be hydrolyzed to the desired primary amine by heating with an acid or a base.
-
Alternative Reducing Agent: To avoid this side product altogether, use a hydride-based reducing agent like NaBH₄ or NaBH(OAc)₃.
Possible Cause 2.2: Hydrodefluorination
In some catalytic hydrogenation reactions, particularly with palladium catalysts, the fluorine atom on the aromatic ring can be replaced by a hydrogen atom, leading to the formation of 3-methoxybenzylamine.
Troubleshooting:
-
Catalyst Choice: If hydrodefluorination is observed, consider using a different catalyst. For example, Raney Nickel is often used for nitrile reductions and may be less prone to causing defluorination.
-
Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can sometimes reduce the incidence of this side reaction.
Summary of Potential Side Products
| Side Product Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Cause |
| bis(4-fluoro-3-methoxybenzyl)amine | C₁₆H₁₇F₂NO₂ | 293.31 | Over-alkylation of the primary amine |
| 4-fluoro-3-methoxybenzyl alcohol | C₈H₉FO₂ | 156.15 | Reduction of the starting aldehyde |
| N-(4-fluoro-3-methoxybenzyl)formamide | C₉H₁₀FNO₂ | 183.18 | Use of formic acid-based reducing agents |
| 3-methoxybenzylamine | C₈H₁₁NO | 137.18 | Hydrodefluorination during catalytic hydrogenation |
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the main synthetic pathway and the formation of common side products.
Caption: Main synthetic pathway and common side reactions.
Caption: General experimental workflow for reductive amination.
Detailed Experimental Protocol (Example)
Synthesis of this compound via Reductive Amination
Disclaimer: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and safety procedures.
Materials:
-
4-Fluoro-3-methoxybenzaldehyde
-
Ammonium acetate
-
Methanol
-
Sodium borohydride
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-methoxybenzaldehyde (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 to 2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate until a pH of >8 is achieved.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Characterization:
The final product and any isolated impurities should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
Technical Support Center: Optimizing Coupling Reactions with 4-Fluoro-3-methoxybenzylamine
Welcome to the technical support center for optimizing reaction conditions for coupling with 4-Fluoro-3-methoxybenzylamine. This resource is tailored for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflows.
Section 1: Amide Coupling Reactions
Amide bond formation is a fundamental transformation in organic synthesis. Coupling this compound with carboxylic acids can be optimized by carefully selecting coupling reagents, bases, and reaction conditions to ensure high yields and purity.
Frequently Asked Questions (FAQs) for Amide Coupling
Q1: What are the most effective coupling reagents for reacting this compound with carboxylic acids? A1: Uronium/aminium-based reagents like HATU and HBTU are highly efficient and promote rapid amide bond formation.[1][2] Carbodiimides such as EDC, often used with additives like HOBt or OxymaPure, are also robust and cost-effective options that can provide excellent yields.[1][3][4]
Q2: Which base should I use for the amide coupling reaction? A2: A non-nucleophilic organic base is crucial. Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes side reactions.[1] Other bases like triethylamine (TEA) or N-methylmorpholine (NMM) can also be employed effectively.[1] Typically, 2-3 equivalents of the base are used.
Q3: How can I avoid side reactions, such as the formation of guanidinium byproducts? A3: Guanidinium side products can form if the uronium/aminium coupling reagent reacts directly with the amine.[5] To prevent this, pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before introducing this compound to the reaction mixture.[1]
Q4: My reaction is sluggish or incomplete. What can I do to improve the yield? A4: If you experience low conversion, consider switching to a more powerful coupling reagent like HATU.[2] You can also increase the reaction temperature moderately (e.g., to 30-40°C) or extend the reaction time.[3] Performing a "double coupling" by repeating the coupling step with fresh reagents after the initial reaction can also drive it to completion.[2] Ensure your solvents, such as DMF or DCM, are anhydrous, as water can hydrolyze the activated species.[3]
Troubleshooting Guide for Amide Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagent. 2. Presence of water in the solvent. 3. Insufficient amount or inappropriate base. 4. Steric hindrance from the coupling partner. | 1. Use a fresh batch of the coupling reagent. 2. Ensure the use of high-purity, anhydrous solvents.[3] 3. Use 2-3 equivalents of a non-nucleophilic base like DIPEA.[1] 4. Switch to a more reactive coupling reagent like HATU and consider increasing the reaction temperature.[2][3] |
| Multiple Spots on TLC/LC-MS (Impure Product) | 1. Racemization (if coupling with a chiral carboxylic acid). 2. Formation of a guanidinium byproduct. 3. Unreacted starting materials. | 1. Use an additive like HOBt or OxymaPure to suppress racemization.[2] 2. Pre-activate the carboxylic acid before adding the amine.[1] 3. Increase the equivalents of the limiting reagent or perform a double coupling.[2] |
| Poor Solubility of Starting Materials | The long aliphatic chain of some carboxylic acids can lead to poor solubility in common solvents.[3] | 1. Use a solvent system known to disrupt aggregation, such as adding NMP or DMSO to DMF.[2] 2. Gently warm the reaction mixture to improve solubility. |
Experimental Protocol: Amide Coupling using HATU
-
Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.
-
Coupling: Slowly add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for HATU-mediated amide coupling.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the coupling of this compound with aryl halides or triflates.[6]
Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination
Q1: What is the best catalyst and ligand combination for this reaction? A1: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred. For primary amines like this compound, ligands such as BrettPhos can be very effective.[7] Using palladium pre-catalysts can also improve efficiency by avoiding the need for in-situ catalyst formation.
Q2: Which base is most suitable for the Buchwald-Hartwig amination? A2: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is widely used.[8] For substrates sensitive to strong bases, milder conditions using bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be employed, although this may require longer reaction times or higher temperatures.[9][10]
Q3: My reaction is not going to completion. What are the common causes? A3: Incomplete reactions can be due to several factors. Catalyst deactivation by oxygen is a common issue, so maintaining a strictly inert atmosphere is crucial.[11] The choice of solvent is also important; toluene, THF, and dioxane are commonly used.[10] Additionally, the reactivity of the aryl halide follows the general trend: I > Br > Cl, though aryl iodides can sometimes inhibit the catalyst.[8]
Q4: I am observing a significant amount of hydrodehalogenation of my aryl halide. How can I prevent this? A4: Hydrodehalogenation is a known side reaction where the aryl halide is reduced. This can compete with the desired amination.[6] This issue is often related to the specific combination of ligand, base, and substrate. Screening different ligands or using a slightly weaker base may help to minimize this side reaction.
Troubleshooting Guide for Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | 1. Catalyst deactivation (oxidation). 2. Inappropriate ligand or base. 3. Poor solvent choice. 4. Low reactivity of the aryl halide. | 1. Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar); use degassed solvents. 2. Screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos, BrettPhos) and bases (NaOt-Bu, LHMDS, Cs₂CO₃). 3. Try common solvents like toluene, dioxane, or THF.[10] 4. Consider switching from an aryl chloride to a more reactive aryl bromide or iodide. |
| Hydrodehalogenation Side Product | The base or reaction conditions favor a reductive pathway over C-N bond formation.[6] | 1. Screen different ligands. 2. Use a milder base (e.g., K₃PO₄, Cs₂CO₃). 3. Lower the reaction temperature. |
| Formation of Dark Precipitate | Catalyst decomposition, potentially due to high temperatures or reactive functional groups. | 1. Lower the reaction temperature.[9] 2. Ensure functional groups incompatible with the strong base (e.g., esters with KOtBu) are avoided or protected. |
General Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: To an oven-dried flask, add the aryl halide (1.0 eq), the palladium pre-catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add the degassed solvent (e.g., toluene), followed by this compound (1.2 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8] Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Troubleshooting logic for low-yield Buchwald-Hartwig amination.
Section 3: Reductive Amination
Reductive amination provides a direct method to synthesize secondary amines by reacting this compound with an aldehyde or ketone, followed by in-situ reduction of the resulting imine.
Frequently Asked Questions (FAQs) for Reductive Amination
Q1: Which reducing agent is best for a one-pot reductive amination? A1: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild enough not to reduce most aldehydes and ketones but is highly effective at reducing the intermediate iminium ion.[12] This selectivity allows for a convenient one-pot procedure. Sodium cyanoborohydride (NaCNBH₃) is another good option for this purpose.[12][13]
Q2: My reaction is reducing the starting aldehyde instead of forming the desired amine. Why is this happening? A2: This typically occurs if the reducing agent is too strong, like sodium borohydride (NaBH₄).[12][13] NaBH₄ can reduce the aldehyde before it has a chance to form an imine with the amine.[13] To solve this, either switch to a milder reagent like STAB or use a two-step procedure where the imine is formed first, followed by the addition of NaBH₄.[14]
Q3: Does the reaction require acidic or basic conditions? A3: Imine formation is typically catalyzed by mild acid (pH ~4-5).[13] For many reductive aminations using STAB, adding a small amount of acetic acid can be beneficial, especially with less reactive ketones.[14]
Q4: What are the best solvents for this reaction? A4: Solvents must be compatible with the chosen reducing agent. For STAB, which is water-sensitive, solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or THF are preferred.[12] For NaCNBH₃ or NaBH₄, protic solvents like methanol or ethanol are commonly used.[12]
Troubleshooting Guide for Reductive Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion to Product | 1. Inefficient imine formation. 2. Water byproduct inhibiting the reaction. 3. Insufficient reducing agent. | 1. Add a catalytic amount of acetic acid to promote imine formation.[15] 2. Add a drying agent like anhydrous MgSO₄ to the reaction mixture. 3. Add a slight excess (1.2-1.5 eq) of the reducing agent. |
| Aldehyde/Ketone is Reduced to an Alcohol | The reducing agent is too reactive and reduces the carbonyl group faster than imine formation. | 1. Switch to a milder reducing agent like NaBH(OAc)₃ (STAB) or NaCNBH₃.[12][15] 2. Perform a two-step reaction: form the imine first in methanol for 1-2 hours, then add NaBH₄.[14][15] |
| Dialkylation of the Amine | The product secondary amine reacts with another molecule of the aldehyde/ketone. | This is a common issue when starting with primary amines.[13] Use a slight excess of the amine relative to the carbonyl compound to favor mono-alkylation. |
General Experimental Protocol: One-Pot Reductive Amination using STAB
-
Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an appropriate anhydrous solvent (e.g., DCE).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. If the carbonyl is a ketone, adding 1-2 equivalents of acetic acid may be beneficial.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 1-24 hours, monitoring its progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
-
Purification: Separate the layers and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Caption: Workflow for one-pot reductive amination using STAB.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. people.uniurb.it [people.uniurb.it]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 4-Fluoro-3-methoxybenzylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges leading to low conversion rates in reactions involving 4-Fluoro-3-methoxybenzylamine. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Amide Bond Formation
Amide coupling reactions are fundamental in organic synthesis. However, achieving high yields with substituted benzylamines like this compound can be challenging. Below are common issues and their solutions.
Frequently Asked Questions (FAQs) - Amide Coupling
Q1: My amide coupling reaction with this compound is resulting in a low yield or no product. What are the likely causes?
A1: Low yields in amide coupling reactions often stem from several factors. The most common issues include:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack. If the coupling reagent is not effective or used in insufficient amounts, this activation step will be incomplete.
-
Deactivation of the Amine: this compound is a nucleophile, but its reactivity can be diminished. Protonation of the amine by an acidic component in the reaction mixture will render it non-nucleophilic.
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the formation of the amide bond. It is critical to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly affect the reaction outcome.[1]
Q2: I suspect my carboxylic acid isn't being activated properly. How can I choose a better coupling reagent?
A2: The choice of coupling reagent is critical. For a moderately electron-rich amine like this compound, a range of standard coupling reagents should be effective, but optimization may be necessary.
-
Carbodiimides (e.g., EDC, DCC): These are common and cost-effective. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred as its urea byproduct is water-soluble, simplifying purification. When using carbodiimides, it is highly recommended to use an additive like HOBt (Hydroxybenzotriazole) or HOAt to suppress side reactions and reduce racemization if your carboxylic acid is chiral.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and often give better yields for challenging couplings.[2] They work by forming a highly reactive O-acylisourea intermediate.
-
Phosphonium Salts (e.g., PyBOP): These are also very effective, particularly for sterically hindered substrates.
Q3: How do I know if my amine is being deactivated, and how can I prevent it?
A3: Amine deactivation occurs if it gets protonated. This can happen if the carboxylic acid starting material is particularly acidic or if an acid salt of another reagent is present. To mitigate this:
-
Use a Non-nucleophilic Base: Add a suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. The base will neutralize any stray protons, keeping the amine in its nucleophilic free-base form. Typically, 2-3 equivalents of the base are used.
-
Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. This ensures the activated species is formed and ready to react.
Troubleshooting Workflow for Amide Coupling
If you are experiencing low conversion, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for low conversion in amide coupling reactions.
Data Presentation: Effect of Coupling Reagents and Conditions
| Carboxylic Acid | Amine | Coupling System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Benzylamine | HATU (1.1 eq) | DIPEA (2) | DMF | RT | 2 | ~95 |
| Phenylacetic Acid | Benzylamine | EDC (1.2 eq) / HOBt (1.2 eq) | DIPEA (2.5) | DCM | RT | 12 | ~90 |
| Boc-Valine | Aromatic Amine | HATU (1 eq) | DIPEA (5) | DMF | 23 | 5 | 38 |
| Boc-Valine | Aromatic Amine | EDC (1 eq) / HOBt (cat.) / DMAP (1 eq) | DIPEA | MeCN | 23 | 12 | >95 |
| 3-Iodobenzoic Acid | Benzylamine | None (Thermal) | None | p-xylene | Reflux | - | 53 |
Experimental Protocol: General Procedure for Amide Coupling using HATU
This protocol provides a robust starting point for the coupling of this compound with a generic carboxylic acid.
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equivalent).
-
Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF) to a concentration of 0.1-0.5 M.
-
Add HATU (1.05-1.2 equivalents) to the solution.
-
Add a non-nucleophilic base, such as DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Reductive Amination
Reductive amination is a common method for forming C-N bonds and is an effective way to synthesize secondary amines from primary amines like this compound.
Frequently Asked Questions (FAQs) - Reductive Amination
Q1: My reductive amination reaction is giving a low yield. What could be the problem?
A1: Low conversion in reductive aminations can typically be traced to a few key issues:
-
Inefficient Imine/Iminium Ion Formation: The first step is the condensation of the amine and the carbonyl compound to form an imine. This reaction is reversible and equilibrium-driven. The presence of water can shift the equilibrium back to the starting materials.
-
Premature Reduction of the Carbonyl: The reducing agent might reduce the aldehyde or ketone starting material before it has a chance to form the imine. This is a common side reaction.[6]
-
Incorrect pH: The pH of the reaction is crucial. Mildly acidic conditions (pH 4-7) are generally optimal.[7] If the solution is too acidic, the amine will be fully protonated and non-nucleophilic. If it's too basic, the formation of the iminium ion is slow.
-
Choice of Reducing Agent: Not all hydride reagents are suitable. Strong reducing agents like LiAlH₄ will readily reduce the carbonyl starting material. Milder, more selective reagents are required.
Q2: How can I improve the formation of the imine intermediate?
A2: To favor imine formation, you can:
-
Remove Water: Use a dehydrating agent, such as molecular sieves (3Å or 4Å), or perform the reaction in a setup with a Dean-Stark trap if compatible with the reaction temperature.
-
Allow Sufficient Time for Imine Formation: Before adding the reducing agent, allow the amine and carbonyl to stir together for a period (e.g., 30-60 minutes) to allow the imine to form.
-
Use a Lewis Acid Catalyst: A catalytic amount of a Lewis acid like Ti(OiPr)₄ can be used to activate the carbonyl group towards nucleophilic attack by the amine.
Q3: Which reducing agent is best for reductive amination?
A3: The key is to use a reducing agent that is selective for the iminium ion over the carbonyl group.
-
Sodium Cyanoborohydride (NaBH₃CN): This is the classic reagent for this reaction. It is stable in mildly acidic conditions and is selective for the protonated imine (iminium ion) over the carbonyl.[6][8][9]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent alternative to NaBH₃CN. It is also mild and selective, and it avoids the use of cyanide, which is highly toxic.[6] It is often the reagent of choice in modern organic synthesis.
-
Picoline-Borane Complexes: These are another class of mild reducing agents that can be effective.[8]
Reaction Scheme: Reductive Amination
The general mechanism involves two key stages: imine formation and reduction.
Caption: General mechanism of reductive amination.
Data Presentation: Reductive Amination Conditions and Yields
This table summarizes typical conditions and yields for the reductive amination of various benzaldehydes with benzylamines, providing a useful reference for optimizing your reaction.[10][11]
| Aldehyde | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Benzylamine | NaBH₄ / Aq-Fe | CPME / MeOH | 40 then RT | 3.5 | High |
| Benzaldehyde | Aniline | H₂ / Ru catalyst | - | 70 | - | 100 |
| Benzaldehyde | Benzylamine | H₂ / Ru catalyst | - | 70 | - | 80 |
| Benzaldehyde | Ethylamine | NaBH₃CN | - | - | - | 91 |
| 4-Chlorobenzaldehyde | Benzylamine | H₂ / Pd/C | - | 25 | 2 | 95 |
Experimental Protocol: General One-Pot Reductive Amination
This protocol is a good starting point for the reaction of this compound with an aldehyde.
-
To a round-bottom flask, add the aldehyde (1.0 equivalent) and this compound (1.0-1.2 equivalents).
-
Dissolve the starting materials in a suitable solvent such as methanol, ethanol, or 1,2-dichloroethane (DCE) to a concentration of 0.1-0.5 M.
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to achieve a pH between 5 and 6.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
In a single portion, add the reducing agent, sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents).
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within a few hours to overnight.
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH until the solution is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Section 3: General Troubleshooting
Q1: Could the quality or storage of my this compound be the issue?
A1: Yes, this is an important consideration. This compound is known to be air-sensitive and can degrade over time, especially if not stored properly. It is also incompatible with carbon dioxide.
-
Storage: Ensure the compound is stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container and kept in a cool, dark place.
-
Purity Check: If the bottle is old or has been opened multiple times, consider verifying its purity by ¹H NMR or GC-MS before use.
-
Potential Impurities: Common impurities could include the corresponding aldehyde (4-fluoro-3-methoxybenzaldehyde) from oxidation or the carbonate salt from reaction with atmospheric CO₂. These impurities can interfere with your reaction.
Q2: I'm seeing multiple spots on my TLC plate that are not my starting material or product. What could they be?
A2: The appearance of unexpected spots can indicate side reactions.
-
In Amide Coupling: You might be seeing byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) if using DCC, which is often insoluble in many organic solvents and can be filtered off). You could also be forming an anhydride of your carboxylic acid.
-
In Reductive Amination: A common byproduct is the alcohol resulting from the reduction of the starting aldehyde or ketone. If you are using a primary amine, you might also see some formation of a tertiary amine due to over-alkylation, although this is less common with reductive amination than with direct alkylation using alkyl halides.
By systematically addressing these potential issues, you can significantly improve the conversion rates and success of your reactions involving this compound.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
Stability issues of 4-Fluoro-3-methoxybenzylamine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 4-Fluoro-3-methoxybenzylamine under acidic conditions during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of this compound in my acidic reaction mixture over time. What could be the cause?
A1: this compound, like many benzylamines, can be susceptible to degradation under acidic conditions. The primary amine group is basic and will be protonated in an acidic environment. This protonation can make the benzylic position more susceptible to nucleophilic attack or other degradation pathways. Potential causes for the decrease in concentration include hydrolysis, oxidation, or reaction with other components in your mixture that are catalyzed by the acidic environment.
Q2: What are the likely degradation products of this compound in an acidic solution?
A2: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on the chemical structure and general reactions of benzylamines, potential degradation products could include:
-
4-Fluoro-3-methoxybenzaldehyde: This can be formed through hydrolysis of an imine intermediate.[1]
-
4-Fluoro-3-methoxybenzoic acid: Further oxidation of the benzaldehyde could lead to the corresponding carboxylic acid.
-
Products of defluorination: Strong acidic conditions, especially at elevated temperatures, might lead to the cleavage of the carbon-fluorine bond, although this is generally a stable bond.[2]
It is crucial to perform analytical testing, such as HPLC-MS, to identify the specific degradants in your experimental setup.
Q3: How can I monitor the stability of this compound in my experiment?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[3] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A typical setup would involve a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water containing a small amount of a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.[3] Monitoring the peak area of this compound over time will indicate its stability.
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: To minimize degradation, this compound should be stored as a solid in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Solutions, especially acidic ones, should be prepared fresh whenever possible. If storage of a solution is necessary, it should be kept at a low temperature (2-8 °C) and protected from light.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Upon Addition to Acidic Medium
-
Possible Cause: The acidic concentration is too high, or the temperature is elevated, leading to accelerated degradation.
-
Troubleshooting Steps:
-
Lower the Acid Concentration: If your protocol allows, use the minimum concentration of acid required.
-
Control the Temperature: Perform the reaction or experiment at a lower temperature. Run a temperature-stability study to determine the optimal temperature range.
-
Alternative Acid: Consider using a milder acid if compatible with your experimental goals.
-
Order of Addition: Add the this compound to a pre-cooled acidic solution.
-
Issue 2: Appearance of Multiple Unidentified Peaks in HPLC Analysis
-
Possible Cause: Complex degradation is occurring, potentially involving multiple pathways.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the compound under controlled acidic, basic, oxidative, and photolytic conditions.[4][5][6] This will help in systematically identifying the degradation products.
-
HPLC-MS Analysis: Use a mass spectrometer detector coupled with your HPLC to obtain mass information for the unknown peaks, which is crucial for their identification.
-
Reference Standards: If possible, synthesize or purchase potential degradation products (e.g., 4-Fluoro-3-methoxybenzaldehyde) to use as reference standards for peak identification.
-
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound in an acidic environment.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Pipette a known volume of the stock solution into three separate vials.
-
Add an equal volume of 0.1 N HCl to the first vial, 1 N HCl to the second, and a control solvent (e.g., water) to the third.
-
Incubate the vials at a controlled temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic samples with an appropriate base (e.g., NaOH) to a pH of ~7 before HPLC analysis to prevent further degradation on the column. Dilute the samples with the mobile phase to an appropriate concentration.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (or scan for optimal wavelength using DAD)
-
Injection Volume: 10 µL
Data Presentation
Table 1: Illustrative Stability Data for this compound under Acidic Stress
| Time (hours) | % Remaining (0.1 N HCl, 60 °C) | % Remaining (1 N HCl, 60 °C) |
| 0 | 100 | 100 |
| 2 | 95.2 | 88.5 |
| 4 | 90.8 | 79.1 |
| 8 | 82.3 | 65.4 |
| 24 | 65.1 | 42.3 |
Note: This is example data and will vary based on actual experimental conditions.
Mandatory Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Troubleshooting Logic for Degradation Issues.
References
- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
Preventing dimer formation in 4-Fluoro-3-methoxybenzylamine reactions
Welcome to the technical support center for 4-Fluoro-3-methoxybenzylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues encountered during reactions with this compound, with a specific focus on preventing undesired dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why does it occur with this compound?
A1: Dimer formation refers to a side reaction where two molecules of a starting material or a molecule of starting material and a molecule of the product react to form a larger, unintended molecule (a dimer). In the context of this compound, which is a primary amine, the nitrogen atom has a lone pair of electrons, making it nucleophilic.[1] This nucleophilicity allows it to react with electrophilic sites. Dimerization can occur if the benzylamine reacts with itself or if the product of the primary reaction can further react with the starting benzylamine. For instance, in alkylation reactions, the product secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction and the formation of dimers or higher-order oligomers.[2][3]
Q2: What are the common types of reactions where dimer formation is a significant issue for primary amines like this compound?
A2: Dimerization and over-reaction are common challenges in several types of reactions involving primary amines, including:
-
N-Alkylation: When reacting with alkyl halides, the resulting secondary amine is often more reactive than the primary amine starting material, leading to the formation of tertiary amines and quaternary ammonium salts.[3][4]
-
Reactions with Aldehydes and Ketones: While the initial imine formation is typically desired, subsequent reactions can lead to more complex structures if not properly controlled.[5]
-
Acylation: Although less common because the resulting amide is less nucleophilic, over-acylation can occur under certain conditions if the reaction is not properly managed.[4]
Q3: How can I detect the formation of dimers in my reaction mixture?
A3: Dimer formation can be detected using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The dimer will typically have a different Rf value than the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the molecular weight of the components in your reaction mixture. The dimer will have a mass corresponding to approximately twice that of the reacting monomeric unit.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the undesired dimer if it is isolated.
Troubleshooting Guide: High Dimer Formation
If you are observing significant dimer formation in your reaction involving this compound, use the following guide to troubleshoot and optimize your reaction conditions.
| Observation | Potential Cause | Recommended Solution |
| High percentage of dimer detected by LC-MS or TLC. | High Concentration: Increased concentration favors bimolecular reactions like dimerization. | Decrease the concentration of the reactants. |
| High Temperature: Elevated temperatures can provide the activation energy for undesired side reactions. | Lower the reaction temperature. | |
| Stoichiometry: If the product is more nucleophilic, it will compete with the starting amine for the electrophile. | Use a large excess of the this compound or the other reactant, depending on the desired product. | |
| Rate of Addition: Rapid addition of a reactant can create localized high concentrations. | Utilize a syringe pump for the slow addition of the limiting reagent. | |
| Strong Base: A strong base can deprotonate the amine, increasing its nucleophilicity and promoting side reactions. | Use a milder base or a non-nucleophilic base. | |
| Product amine reacts further with the starting material. | Over-alkylation: The secondary amine product is more nucleophilic than the primary amine.[3] | Employ a protecting group strategy for the amine. |
Experimental Protocols
Protocol 1: Slow Addition Technique to Minimize Dimerization in N-Alkylation
This protocol describes the N-alkylation of this compound with an electrophile (e.g., benzyl bromide) using slow addition to minimize dimer formation.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Syringe pump
-
Reaction flask with a stirrer
Procedure:
-
Dissolve this compound (2 equivalents) and potassium carbonate (2.5 equivalents) in acetonitrile in a round-bottom flask.
-
Dissolve benzyl bromide (1 equivalent) in a separate portion of acetonitrile.
-
Draw the benzyl bromide solution into a syringe and place it on a syringe pump.
-
Set the syringe pump to add the benzyl bromide solution to the reaction mixture over a period of 4-6 hours at room temperature.
-
After the addition is complete, allow the reaction to stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography.
Protocol 2: In Situ Protection of the Amine with CO₂
This protocol utilizes carbon dioxide to reversibly protect the primary amine as a carbamic acid, preventing its reaction in a competitive scenario.[6]
Materials:
-
This compound
-
Competing nucleophile (e.g., an alcohol)
-
Acylating agent (e.g., acetic anhydride)
-
Dry acetonitrile (ACN)
-
Carbon dioxide (CO₂) source (balloon or cylinder)
-
Reaction flask with a stirrer
Procedure:
-
Dissolve this compound and the competing nucleophile in dry acetonitrile in a round-bottom flask.
-
Bubble CO₂ gas through the solution for 15-20 minutes to form the carbamic acid in situ. Maintain a CO₂ atmosphere.
-
Add the acylating agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS for the acylation of the alcohol while the amine remains protected.
-
To deprotect the amine, the CO₂ can be removed by purging with an inert gas like nitrogen or by applying a vacuum.
Data Presentation
Table 1: Effect of Reaction Conditions on Dimer Formation in the N-alkylation of this compound with Benzyl Bromide
| Parameter | Condition A | Condition B | Condition C |
| Concentration of Amine | 1.0 M | 0.1 M | 0.1 M |
| Rate of Bromide Addition | Bulk Addition | Bulk Addition | Slow Addition (4h) |
| Temperature | 80 °C | 25 °C | 25 °C |
| Yield of Desired Product | 35% | 60% | 85% |
| Percentage of Dimer | 50% | 30% | <5% |
Table 2: Effectiveness of Amine Protection on Product Selectivity
| Reaction | Protecting Group | Yield of Amine Reaction Product | Yield of Competing Reaction Product |
| Competitive Acylation | None | 85% | 10% |
| Competitive Acylation | In situ CO₂ | <5% | 90% |
Visualizations
Caption: General pathway for dimer formation during N-alkylation.
Caption: A logical workflow for troubleshooting dimer formation.
References
Technical Support Center: Catalyst Selection for Reactions Involving 4-Fluoro-3-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with 4-Fluoro-3-methoxybenzylamine. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data for catalyst performance, and visualizations to aid in experimental design and execution.
Section 1: N-Alkylation Reactions
The N-alkylation of this compound is a crucial transformation for the synthesis of various pharmaceutical intermediates. Common challenges include overalkylation, low conversion, and catalyst deactivation.
Frequently Asked Questions (FAQs) for N-Alkylation
Q1: My N-alkylation reaction with an alkyl halide is resulting in a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?
A1: Overalkylation is a common issue when the mono-alkylated product remains reactive towards the alkylating agent. To enhance selectivity for mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry by using a 1:1 molar ratio of this compound to the alkylating agent, or even a slight excess of the amine.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the second alkylation step.
-
Choice of Base: Employ a milder base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), instead of strong bases like sodium hydride (NaH). Strong bases can deprotonate the secondary amine product, increasing its nucleophilicity and promoting further reaction.
-
Less Reactive Alkylating Agent: If possible, switch to a less reactive alkylating agent (e.g., an alkyl chloride instead of an alkyl bromide or iodide) to have better control over the reaction rate.
Q2: I am attempting a "borrowing hydrogen" N-alkylation with an alcohol, but I am observing low to no conversion. What are the likely causes?
A2: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an efficient and sustainable approach for N-alkylation. However, low conversion can arise from several factors:
-
Catalyst Inactivity: The catalyst, often a transition metal complex (e.g., based on Iridium, Ruthenium, or Manganese), may be inactive. Ensure the catalyst is handled under appropriate inert conditions if it is air- or moisture-sensitive.[1][2]
-
Inadequate Temperature: These reactions typically require elevated temperatures (often 80-150 °C) to facilitate the initial dehydrogenation of the alcohol.
-
Presence of Water: While the reaction produces water as a byproduct, starting with anhydrous conditions is often crucial, as excess water can inhibit catalyst activity.
-
Base Incompatibility: Some catalytic systems require a specific base to facilitate the deprotonation of the amine and the catalytic cycle. Ensure the correct base and stoichiometry are used.
Troubleshooting Guide for N-Alkylation
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or incorrect base. | Verify catalyst activity, increase reaction temperature, and ensure the appropriate base and solvent are used. |
| Overalkylation | Excess alkylating agent, strong base, or high reactivity of the alkylating agent. | Use a 1:1 stoichiometry, a milder base (e.g., K₂CO₃), and consider a less reactive alkylating agent. |
| Side Product Formation | High reaction temperature leading to decomposition or side reactions. | Optimize the reaction temperature by running a temperature screen. |
| Poor Solubility of Reactants | The chosen solvent does not adequately dissolve the starting materials. | Screen for a more suitable solvent or consider using a co-solvent system. |
Illustrative N-Alkylation Protocol (Borrowing Hydrogen)
This protocol is a general guideline for the N-alkylation of an amine with an alcohol using an Iridium catalyst.
Materials:
-
This compound (1.0 mmol)
-
Benzyl alcohol (1.2 mmol)
-
[Cp*IrCl₂]₂ (0.01 mmol, 1 mol%)
-
K₂CO₃ (1.5 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, [Cp*IrCl₂]₂, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene and benzyl alcohol via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalyst Performance Data for N-Alkylation (Illustrative)
The following table presents representative data for the N-alkylation of amines with alcohols using different catalytic systems. While not specific to this compound, it provides a useful comparison.
| Catalyst System | Amine | Alcohol | Base | Temp (°C) | Time (h) | Yield (%) |
| [Ru(p-cymene)Cl₂]₂/dppf | Aniline | Benzyl alcohol | K₂CO₃ | 100 | 24 | 95 |
| Mn(CO)₅Br/PNP pincer | Aniline | Benzyl alcohol | t-BuOK | 100 | 16 | 92 |
| [Cp*IrCl₂]₂ | Aniline | Benzyl alcohol | K₂CO₃ | 110 | 12 | 98 |
Section 2: Acylation Reactions
The acylation of this compound is a common method to introduce an acyl group, leading to the formation of amides. Key challenges in these reactions include catalyst selection, regioselectivity, and potential side reactions.
Frequently Asked Questions (FAQs) for Acylation
Q1: My Friedel-Crafts acylation of the aromatic ring of this compound is not proceeding. What could be the issue?
A1: Direct Friedel-Crafts acylation on the aromatic ring of this compound is challenging because the amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. The methoxy group is activating and ortho-, para-directing, while the fluoro group is deactivating but also ortho-, para-directing. The benzylamine moiety is also deactivating. To overcome this, consider protecting the amine functionality before attempting the Friedel-Crafts acylation.
Q2: I am trying to perform an N-acylation using an acyl chloride, but the reaction is sluggish and gives a low yield. How can I improve this?
A2: Low reactivity in N-acylation can be due to several factors:
-
Insufficient Base: A base is required to neutralize the HCl generated during the reaction. A tertiary amine like triethylamine (NEt₃) or pyridine is commonly used. Ensure at least one equivalent of base is present.
-
Steric Hindrance: If the acylating agent is sterically bulky, the reaction may require more forcing conditions.
-
Poor Quality Reagents: Ensure the acyl chloride is fresh and has not been hydrolyzed by atmospheric moisture.
-
Catalyst Choice: For less reactive systems, a catalyst like 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction.
Troubleshooting Guide for N-Acylation
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient base, low reactivity of acylating agent, or poor quality reagents. | Add at least one equivalent of a suitable base (e.g., NEt₃), consider adding catalytic DMAP, and use fresh reagents. |
| Formation of Side Products | Reaction temperature is too high, or the starting material is degrading. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor for decomposition. |
| Difficult Purification | The salt byproduct (e.g., triethylammonium chloride) is co-eluting with the product. | Perform an aqueous workup to remove water-soluble byproducts before chromatography. |
Illustrative N-Acylation Protocol
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound (1.0 mmol)
-
Acetyl chloride (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Catalyst/Reagent Performance for N-Acylation (Illustrative)
The following table provides a comparison of reagents for the acylation of amines.
| Acylating Agent | Amine | Catalyst/Base | Solvent | Temp (°C) | Yield (%) |
| Acetic Anhydride | p-Anisidine | Pyridine | Pyridine | 25 | >95 |
| Benzoyl Chloride | Benzylamine | NEt₃ | DCM | 0-25 | >90 |
| Undec-10-enoic acid | 4-Methoxybenzylamine | DCC/DMAP | DCM | 0-25 | High |
Section 3: Suzuki-Miyaura Cross-Coupling Reactions
For Suzuki-Miyaura cross-coupling reactions, this compound would first need to be functionalized with a halide (e.g., bromine or iodine) on the aromatic ring. The subsequent coupling with a boronic acid or ester allows for the formation of C-C bonds.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction is showing low yield. What are the common reasons for this?
A1: Low yields in Suzuki couplings can be attributed to several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere and that the solvents are properly degassed.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and often substrate-dependent. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Solvents like dioxane, toluene, or DMF, often with water as a co-solvent, are frequently used.
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially at high temperatures. Using a boronic ester (e.g., a pinacol ester) can sometimes improve stability.
-
Poor Ligand Choice: The ligand on the palladium catalyst plays a crucial role. For challenging substrates, more sophisticated phosphine ligands (e.g., SPhos, XPhos) may be required.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species. To reduce homocoupling:
-
Thorough Degassing: Ensure the reaction mixture and solvents are rigorously degassed to remove oxygen.
-
Use of Pd(0) Pre-catalysts: While many Pd(II) pre-catalysts are effective, starting with a Pd(0) source can sometimes minimize side reactions that involve Pd(II).
-
Control of Reaction Conditions: Lowering the reaction temperature or reducing the reaction time, if possible, can sometimes disfavor the homocoupling pathway.
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Catalyst deactivation, incorrect base/solvent, or boronic acid decomposition. | Ensure inert conditions, screen different bases and solvents, and consider using a boronic ester. |
| Homocoupling of Boronic Acid | Presence of oxygen, or issues with the catalyst's oxidation state. | Thoroughly degas the reaction mixture and consider using a Pd(0) pre-catalyst. |
| Dehalogenation of Aryl Halide | The base is too strong, or there are sources of hydride in the reaction. | Use a milder base and ensure anhydrous conditions. |
| Incomplete Reaction | Insufficient catalyst loading or reaction time. | Increase the catalyst loading or prolong the reaction time while monitoring for side product formation. |
Illustrative Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-functionalized this compound derivative.
Materials:
-
Bromo-4-Fluoro-3-methoxybenzylamine derivative (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add the bromo-amine derivative, phenylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ under a counter-flow of inert gas.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Palladium Catalyst Performance in Suzuki Coupling (Illustrative)
The following table compares the performance of various palladium catalysts in Suzuki coupling reactions of aryl bromides, providing a reference for catalyst selection.
| Catalyst System | Aryl Bromide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| Pd(OAc)₂/SPhos | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 98 |
| XPhos Pd G2 | 2-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | >95 |
Visualizing Experimental Workflows and Logic
Catalyst Selection Workflow for N-Alkylation
Caption: Decision tree for selecting an N-alkylation strategy.
Troubleshooting Logic for a Failed Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.
References
Technical Support Center: Work-up Procedures for Reactions Containing 4-Fluoro-3-methoxybenzylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of reactions involving 4-Fluoro-3-methoxybenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during a reaction work-up?
A1: this compound is a primary amine that is immiscible with water.[1] Its basic nature allows for easy conversion to a water-soluble salt by treatment with an aqueous acid. This property is fundamental to extractive work-up procedures designed to separate it from non-basic impurities. The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the aromatic ring can influence the reactivity of the amine and the polarity of its derivatives, which should be considered during the development of purification strategies.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: An acidic wash is the most effective method. By washing your organic reaction mixture with a dilute aqueous acid, such as 1 M HCl, the basic this compound will be protonated to form its hydrochloride salt. This salt is soluble in the aqueous layer and can be easily separated from your desired product, assuming your product is not acid-sensitive and remains in the organic layer.[2][3]
Q3: My product contains the this compound moiety and is also a base. How do I purify it?
A3: If your product is basic, an acid-base extraction can be used for purification. First, ensure all non-basic impurities are removed by washing the organic solution of your product with a base. Then, extract the basic product into an aqueous acidic solution. The aqueous layer containing your protonated product can then be washed with an organic solvent to remove any remaining non-polar impurities. Finally, basify the aqueous layer and extract your purified product back into an organic solvent.
Q4: What are common TLC (Thin Layer Chromatography) conditions for monitoring reactions with this compound?
A4: A common mobile phase for aromatic amines and their derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The exact ratio will depend on the polarity of your product. For visualization, UV light (254 nm) is typically effective due to the aromatic ring. A potassium permanganate stain can also be used as a general-purpose visualization agent that reacts with many organic compounds.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up of common reactions involving this compound.
Reductive Amination
Problem: Low yield of the desired secondary amine.
| Possible Cause | Troubleshooting Step |
| Incomplete imine formation | Ensure the reaction is run under optimal pH conditions (typically mildly acidic, pH 4-6) to favor imine formation. The addition of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards the imine. |
| Reduction of the starting aldehyde/ketone | Use a milder reducing agent that selectively reduces the imine in the presence of a carbonyl, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[5] |
| Product loss during work-up | If your product is basic, avoid acidic washes that could extract it into the aqueous layer. If an acidic wash is necessary to remove the starting amine, ensure the pH of the aqueous layer is subsequently adjusted to be basic before extracting your product. |
| Amine is unreactive | The electronic properties of the starting amine or carbonyl compound may hinder the reaction. Consider using a different catalyst or reaction conditions, such as a different solvent or temperature. |
Quantitative Data for Analogous Reductive Amination Reactions
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Yield (%) | Purification Method |
| p-Anisaldehyde | Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 95 | Not specified |
| 4-Fluorobenzaldehyde | Benzylamine | H₂/Pd@MIL-101(Cr) | Not specified | High | Not specified |
| Acetophenone | Ammonia | H₂/Fe catalyst | Aqueous NH₃ | 99 | Isolated as HCl salt |
Note: This data is for analogous reactions and should be used as a general guide.
Amide Bond Formation
Problem: Formation of significant side products.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the activated carboxylic acid | Ensure anhydrous reaction conditions. If using an acid chloride, add it slowly to the reaction mixture containing the amine and a non-nucleophilic base. |
| Formation of a stable salt between the amine and carboxylic acid | Use a coupling agent (e.g., DCC, EDC, HATU) to activate the carboxylic acid, which can then react with the amine even in its salt form.[6] |
| Double acylation of the amine | Use a 1:1 stoichiometry of the amine and the acylating agent. If double acylation persists, consider using a protecting group strategy. |
| Unreacted starting materials | Increase the reaction time or temperature. Ensure the coupling agent is active and used in the correct stoichiometry. |
Quantitative Data for Analogous Amide Formation Reactions
| Amine | Acylating Agent/Carboxylic Acid | Coupling Agent | Solvent | Yield (%) | Purification Method |
| Benzylamine | Acetic Acid | None | Acetic Acid | 80 | Recrystallization (Petroleum Ether) |
| 4-Fluoroaniline | Acetyl Chloride | None | Not specified | 73 | Column Chromatography (50% EtOAc in petroleum ether) |
| 4-Methoxyaniline | Acetyl Chloride | None | Not specified | 92 | Column Chromatography (50% EtOAc in petroleum ether) |
Note: This data is for analogous reactions and should be used as a general guide.
Boc Protection
Problem: Incomplete reaction or difficulty in purification.
| Possible Cause | Troubleshooting Step |
| Low nucleophilicity of the amine | Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[7] |
| Presence of unreacted Boc-anhydride | Unreacted Boc-anhydride can often be removed by co-evaporation with a suitable solvent or by washing the organic layer with a dilute solution of a nucleophilic amine (e.g., a dilute aqueous solution of ammonia or ethanolamine), provided the product is not reactive towards these reagents. |
| Difficulty in removing tert-butanol byproduct | The tert-butanol byproduct can typically be removed by aqueous washes during the work-up. If it persists, it can be removed by evaporation under reduced pressure. |
| Product is water-soluble | If the Boc-protected product has significant water solubility, avoid extensive aqueous washes. Instead, consider a direct purification method like column chromatography. |
Quantitative Data for Analogous Boc Protection Reactions
| Amine | Base | Solvent | Yield (%) | Purification Method |
| 1,2,3,6-Tetrahydropyridine | None | Not specified | 89 | Extractive work-up |
| Aliphatic Amine | NaHCO₃ | Not specified | 97 | Not specified |
| 2-Amino-1-(4-bromophenyl)ethan-1-one | Triethylamine | Not specified | ~100 | Not specified |
Note: This data is for analogous reactions and should be used as a general guide.
Experimental Protocols
Protocol 1: General Extractive Work-up to Remove this compound
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M aqueous HCl. The number of washes depends on the amount of unreacted amine. Monitor the removal by TLC.
-
Neutralization (Optional): If the desired product is sensitive to residual acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Purification of a Basic Product Containing the 4-Fluoro-3-methoxybenzyl Moiety
-
Initial Wash: Dissolve the crude product in an organic solvent and wash with water and then brine to remove any water-soluble impurities.
-
Acidic Extraction: Extract the organic layer with 1 M aqueous HCl. The basic product will move into the aqueous layer as its hydrochloride salt.
-
Organic Wash of Aqueous Layer: Wash the acidic aqueous layer with an organic solvent to remove any non-basic, organic-soluble impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the pH is basic (pH > 10).
-
Product Extraction: Extract the basified aqueous layer with an organic solvent.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: General extractive work-up workflow.
Caption: General troubleshooting workflow.
References
- 1. rsc.org [rsc.org]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. This compound | C8H10FNO | CID 44203124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Application of Boc-anhydride [en.highfine.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 4-Fluoro-3-methoxybenzylamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectral characteristics of 4-Fluoro-3-methoxybenzylamine and related benzylamine derivatives. Due to the absence of publicly available experimental ¹H NMR data for this compound in the searched resources, this guide presents a predicted spectrum based on established substituent effects, alongside experimental data for key analogs: Benzylamine, 4-Fluorobenzylamine, and 3-Methoxybenzylamine. This comparison offers valuable insights for the characterization of novel substituted benzylamines.
Data Presentation: Comparison of ¹H NMR Data
The following table summarizes the ¹H NMR data for this compound (predicted) and its structural analogs (experimental). All experimental data was recorded in CDCl₃. The predicted data for this compound is an estimation based on the additive effects of fluorine and methoxy substituents on the aromatic ring.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -NH₂ | ~1.5 (broad s) | Broad Singlet | 2H |
| (Predicted) | -OCH₃ | ~3.8 | Singlet | 3H |
| -CH₂- | ~3.8 | Singlet | 2H | |
| Aromatic H | ~6.8 - 7.2 | Multiplet | 3H | |
| Benzylamine [1][2] | -NH₂ | 1.43 (s) | Singlet | 2H |
| -CH₂- | 3.85 (s) | Singlet | 2H | |
| Aromatic H | 7.22 - 7.35 (m) | Multiplet | 5H | |
| 4-Fluorobenzylamine [3] | -NH₂ | 1.45 (s) | Singlet | 2H |
| -CH₂- | 3.82 (s) | Singlet | 2H | |
| Aromatic H | 6.97 - 7.03 (m) | Multiplet | 2H | |
| Aromatic H | 7.22 - 7.28 (m) | Multiplet | 2H | |
| 3-Methoxybenzylamine [4] | -NH₂ | 1.49 (s) | Singlet | 2H |
| -OCH₃ | 3.82 (s) | Singlet | 3H | |
| -CH₂- | 3.79 (s) | Singlet | 2H | |
| Aromatic H | 6.77 - 6.85 (m) | Multiplet | 3H | |
| Aromatic H | 7.22 (t) | Triplet | 1H |
Experimental Protocols
A standard protocol for the ¹H NMR characterization of benzylamine derivatives is provided below.
Objective: To acquire a high-resolution ¹H NMR spectrum of the analyte for structural elucidation and purity assessment.
Materials:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL[7][8]
-
5 mm NMR tubes of good quality[5]
-
Pipettes and a vial for sample preparation
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the benzylamine derivative into a clean, dry vial.[5][6]
-
Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[7][8]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube. Avoid introducing any solid particles.[7]
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), spectral width, and relaxation delay.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm is typically used as a reference.
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Mandatory Visualization
The following diagrams illustrate the chemical structure and proton environments of this compound and the general workflow for its characterization.
Caption: Structure of this compound with key functional groups.
Caption: General workflow for ¹H NMR characterization.
References
- 1. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluorobenzylamine(140-75-0) 1H NMR [m.chemicalbook.com]
- 4. 3-Methoxybenzylamine(5071-96-5) 1H NMR spectrum [chemicalbook.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. scribd.com [scribd.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. organomation.com [organomation.com]
Comparative Analysis of 4-Fluoro-3-methoxybenzylamine and Other Substituted Benzylamines for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of 4-Fluoro-3-methoxybenzylamine in comparison to other substituted benzylamines, supported by experimental data and detailed protocols.
Substituted benzylamines are a critical class of organic compounds widely utilized as building blocks in medicinal chemistry and drug discovery. The nature and position of substituents on the phenyl ring significantly influence the physicochemical properties and biological activities of these molecules. This guide provides an objective comparison of this compound with other substituted benzylamines, focusing on their role as enzyme inhibitors.
Comparative Biological Activity
The inhibitory activity of a series of substituted benzylamines against 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), a key enzyme in testosterone biosynthesis, has been evaluated. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Substitution Pattern | R1 | R2 | R3 | R4 | IC50 (µM) |
| 1 | 4-Fluoro-3-methoxy | H | OCH3 | F | H | Not Reported |
| 2 | 4-Chloro | H | H | Cl | H | > 10 |
| 3 | 3,4-Dichloro | H | Cl | Cl | H | 1.5 |
| 4 | 4-Trifluoromethyl | H | H | CF3 | H | 0.9 |
| 5 | 3,4-Dimethoxy | H | OCH3 | OCH3 | H | 3.2 |
| 6 | 3-Methoxy | H | OCH3 | H | H | 5.6 |
| 7 | 4-Methoxy | H | H | OCH3 | H | > 10 |
| 8 | 2,4-Dichloro | Cl | H | Cl | H | 0.8 |
| 9 | 2-Chloro-4-fluoro | Cl | H | F | H | 0.5 |
Note: IC50 value for this compound (Compound 1) was not available in the cited comparative study. The table is populated with data for other substituted benzylamines to illustrate structure-activity relationships.
Physicochemical Properties of Substituted Benzylamines
The physicochemical properties of benzylamines, such as lipophilicity (logP) and dissociation constant (pKa), are crucial for their pharmacokinetic and pharmacodynamic profiles.
| Compound | Substitution Pattern | Molecular Weight ( g/mol ) | logP | pKa |
| Benzylamine | Unsubstituted | 107.15 | 1.09 | 9.34 |
| 4-Fluorobenzylamine | 4-Fluoro | 125.14 | 1.25 | 9.15 |
| 3-Methoxybenzylamine | 3-Methoxy | 137.18 | 1.14 | 9.42 |
| 4-Methoxybenzylamine | 4-Methoxy | 137.18 | 1.05 | 9.66 |
| 4-Chlorobenzylamine | 4-Chloro | 141.59 | 1.83 | 9.17 |
| This compound | 4-Fluoro-3-methoxy | 155.17 | 1.34 | Not Reported |
Note: Some pKa values are predicted or sourced from chemical databases.
Experimental Protocols
Synthesis of Substituted Benzylamines via Reductive Amination
A common and versatile method for the synthesis of substituted benzylamines is the reductive amination of the corresponding benzaldehyde.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Ammonia (or ammonium salt, e.g., ammonium acetate) (1.5 - 10 eq)
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)
-
Solvent (e.g., methanol, ethanol, or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the substituted benzaldehyde in the chosen solvent.
-
Add the ammonia source and stir the mixture at room temperature.
-
After the formation of the imine intermediate (which can be monitored by TLC or GC-MS), add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Allow the reaction to proceed until completion (monitor by TLC or GC-MS).
-
Quench the reaction by adding water or a dilute acid solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure substituted benzylamine.
17β-HSD3 Inhibition Assay (Scintillation Proximity Assay)
This protocol describes a scintillation proximity assay (SPA) to determine the inhibitory activity of compounds against 17β-HSD3.
Materials:
-
Recombinant human 17β-HSD3 enzyme
-
[³H]-Androstenedione (substrate)
-
NADPH (cofactor)
-
Anti-testosterone antibody
-
Protein A-coated SPA beads
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Microplate suitable for scintillation counting
Procedure:
-
Prepare a suspension of SPA beads coated with the anti-testosterone antibody in the assay buffer.
-
In a microplate, add the assay buffer, NADPH, and the test compound at various concentrations.
-
Add the 17β-HSD3 enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding [³H]-Androstenedione to each well.
-
Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37 °C.
-
Stop the reaction by adding a stop solution (e.g., a solution containing a potent inhibitor or by changing the pH).
-
Add the antibody-coated SPA bead suspension to each well.
-
Allow the beads to settle and the [³H]-Testosterone produced in the reaction to bind to the antibody on the beads.
-
Measure the radioactivity using a scintillation counter. The amount of light emitted is proportional to the amount of [³H]-Testosterone produced, and thus inversely proportional to the inhibitory activity of the test compound.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Synthesis Workflow for Substituted Benzylamines
Caption: General workflow for the synthesis of substituted benzylamines via reductive amination.
17β-HSD3 Catalyzed Testosterone Biosynthesis Pathway
Caption: Inhibition of 17β-HSD3 by substituted benzylamines blocks the conversion of androstenedione to testosterone.
Conclusion
A Comparative Guide to Validated Analytical Methods for Purity Assessment of 4-Fluoro-3-methoxybenzylamine
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 4-Fluoro-3-methoxybenzylamine is of paramount importance for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can lead to the formation of undesired by-products, reduced yields, and potential safety concerns in the final drug product. This guide provides a comparative overview of validated analytical methods for the purity assessment of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by spectroscopic techniques for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the purity determination of non-volatile and thermally labile compounds. A reversed-phase HPLC method is particularly well-suited for the analysis of this compound.
Experimental Protocol: Reversed-Phase HPLC
A robust RP-HPLC method can be developed and validated for the separation and quantification of this compound from its potential impurities.
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for this type of analysis.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) (e.g., 60:40 v/v) can provide optimal separation.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.[1]
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound analytical standard (purity ≥99.5%) is prepared by dissolving 10 mg of the standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.[1]
-
Sample Solution: A sample of this compound is prepared in the same manner as the standard solution to a final concentration of 1 mg/mL in the mobile phase.[1]
-
Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]
-
Data Presentation: HPLC Method Performance
The following table summarizes the typical validation parameters for an HPLC method for purity assessment.
| Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | 0.5% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Report | 0.01% |
| Limit of Quantitation (LOQ) | Report | 0.03% |
| Specificity | No interference from blank/placebo | Peak purity > 99.9% |
Gas Chromatography (GC)
Gas chromatography is a highly effective method for the purity analysis of volatile and thermally stable compounds. Given the nature of this compound, GC coupled with a Flame Ionization Detector (FID) offers excellent sensitivity and resolution.
Experimental Protocol: Gas Chromatography (GC-FID)
-
Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the analysis of aromatic amines.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound analytical standard (purity ≥99.5%) is prepared by dissolving 10 mg of the standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Solution: A sample of this compound is prepared in the same manner as the standard solution to a final concentration of 1 mg/mL in methanol.
-
Data Presentation: GC Method Performance
The following table summarizes the typical validation parameters for a GC method for purity assessment.
| Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | 0.7% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
| Limit of Detection (LOD) | Report | 0.005% |
| Limit of Quantitation (LOQ) | Report | 0.015% |
| Specificity | No interference from blank | Baseline resolution of impurities |
Spectroscopic Methods for Structural Confirmation
In addition to chromatographic techniques for purity assessment, spectroscopic methods are essential for confirming the identity and structure of this compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as the N-H stretches of the amine and the C-O stretch of the methoxy group.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to elucidate its fragmentation pattern, further confirming its identity.[3]
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for Purity Assessment of this compound.
Comparison of Methods
| Feature | HPLC | GC | Spectroscopic Methods |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] | Interaction of molecules with electromagnetic radiation to provide structural information. |
| Primary Use | Quantitative purity determination and impurity profiling. | Quantitative purity determination for volatile impurities. | Qualitative identity confirmation. |
| Advantages | - High resolution and accuracy.- Suitable for non-volatile and thermally labile compounds.- Well-established and robust. | - High sensitivity (especially with FID).- Excellent for separating volatile compounds. | - Provides definitive structural information.- Confirms the identity of the main component and impurities. |
| Limitations | - May not be suitable for highly volatile impurities. | - Requires the analyte to be volatile and thermally stable. | - Not typically used for quantitative purity assessment without specific validation (qNMR). |
References
Navigating the Reaction Landscape of 4-Fluoro-3-methoxybenzylamine: A Comparative Guide to Product Formation
For researchers, scientists, and drug development professionals, understanding the reactivity of versatile building blocks like 4-Fluoro-3-methoxybenzylamine is paramount for the rational design and synthesis of novel chemical entities. This guide provides a comparative analysis of the common reaction pathways and resulting products of this compound, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
This compound, a substituted benzylamine, is a valuable intermediate in organic synthesis due to its unique electronic properties imparted by the fluorine and methoxy substituents on the aromatic ring. These groups modulate the nucleophilicity of the amine and the reactivity of the benzene ring, leading to a diverse range of potential reaction products. This guide will explore three primary classes of reactions involving this substrate: N-alkylation, amide bond formation, and reductive amination, offering a comparative overview of their outcomes.
Comparison of Synthetic Routes and Products
The choice of reaction conditions and partner reagents dictates the final product when starting with this compound. The following table summarizes the key quantitative and qualitative aspects of common synthetic transformations.
| Reaction Type | Reagent/Partner | Product Structure | Typical Yield (%) | Reaction Time (h) | Key Advantages | Potential Drawbacks |
| N-Alkylation | Benzyl Bromide | N-(4-Fluoro-3-methoxybenzyl)-N-benzylamine | Variable | ~1-24 | Forms secondary amines, straightforward procedure. | Potential for over-alkylation to form tertiary amines. |
| Amide Bond Formation | Undec-10-enoyl chloride | N-(4-Fluoro-3-methoxybenzyl)undec-10-enamide | ~90% | ~2-4 | High yielding, stable amide bond formation. | Requires activation of the carboxylic acid. |
| Reductive Amination | 4-Fluoro-3-methoxybenzaldehyde | Bis(4-fluoro-3-methoxybenzyl)amine | 60-98% | 0.5-4 | One-pot procedure, wide substrate scope. | Requires a suitable reducing agent. |
Experimental Protocols
N-Alkylation with Benzyl Bromide
This protocol describes a typical nucleophilic substitution reaction where the amine acts as a nucleophile.
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol.
-
Add benzyl bromide (1.0-1.2 eq) to the solution.
-
The reaction can be stirred at room temperature or gently heated to increase the rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any acid formed and remove unreacted starting material.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography.[1]
Amide Bond Formation with an Acyl Chloride
This method is a reliable way to form a stable amide linkage.
Procedure:
-
Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the acyl chloride (e.g., undec-10-enoyl chloride, 1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amide, which can be purified by recrystallization or column chromatography. A similar procedure using DCC and DMAP as coupling agents with a carboxylic acid has also been reported.[2]
Reductive Amination with an Aldehyde
This one-pot reaction is an efficient method for synthesizing secondary amines.
Procedure:
-
Dissolve this compound (1.0 eq) and an aldehyde (e.g., 4-fluoro-3-methoxybenzaldehyde, 1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, portion-wise to the solution.
-
Stir the reaction at room temperature for 0.5 to 4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess reducing agent by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary amine, which can be purified by column chromatography.
Visualizing Reaction Pathways
To further clarify the relationships between the starting material and its potential products, the following diagrams illustrate the key transformations.
References
A Comparative Analysis of the Reactivity of Fluorinated vs. Non-Fluorinated Benzylamines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a widely utilized strategy in medicinal chemistry to modulate various physicochemical properties, including metabolic stability, lipophilicity, and acidity/basicity. This guide provides a comparative study of the reactivity of fluorinated and non-fluorinated benzylamines, focusing on common synthetic transformations: N-acylation, N-alkylation, and oxidative deamination. The objective is to offer a clear, data-supported comparison to aid in reaction design and optimization.
The Electronic Influence of Fluorine
The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I) on the benzylamine scaffold. When positioned on the aromatic ring, particularly in the para position, this effect decreases the electron density of the entire molecule, including the nitrogen atom of the amino group. This modulation of electron density is the primary determinant of the differences in reactivity observed between fluorinated and non-fluorinated benzylamines.
Comparative Reactivity Data
The following tables summarize key data points comparing benzylamine and its fluorinated counterpart, 4-fluorobenzylamine.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | pKa of Conjugate Acid | Expected Nucleophilicity |
| Benzylamine | C₆H₅CH₂NH₂ | 9.34[1] | Higher |
| 4-Fluorobenzylamine | 4-FC₆H₄CH₂NH₂ | 9.01 (Predicted) | Lower |
Note: The lower predicted pKa of the 4-fluorobenzylammonium ion indicates that 4-fluorobenzylamine is a weaker base than benzylamine. This is a direct consequence of the electron-withdrawing nature of the fluorine atom, which reduces the electron density on the nitrogen, making it less available for protonation and for acting as a nucleophile.
Table 2: Comparative Reactivity in Key Reactions (Qualitative)
| Reaction Type | Non-Fluorinated (Benzylamine) | Fluorinated (4-Fluorobenzylamine) | Expected Outcome |
| N-Acylation | More reactive | Less reactive | Benzylamine is expected to undergo N-acylation at a faster rate due to its higher nucleophilicity. |
| N-Alkylation | More reactive | Less reactive | Similar to N-acylation, the higher nucleophilicity of benzylamine should lead to faster N-alkylation. |
| Oxidative Deamination | Susceptible to oxidation | Potentially less susceptible | The electron-withdrawing fluorine may slightly deactivate the benzylic C-H bond towards certain oxidative cleavage mechanisms. |
Experimental Protocols and Reaction Workflows
The following are generalized protocols for key reactions, adaptable for both fluorinated and non-fluorinated benzylamines.
N-Acylation
Protocol for N-Acetylation with Acetic Anhydride
-
Reaction Setup: In a round-bottom flask, dissolve the benzylamine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
N-Alkylation
Protocol for N-Alkylation with an Alkyl Halide
-
Reaction Setup: To a dry round-bottom flask, add the benzylamine derivative (1.0 eq.) and a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF).[2]
-
Base Addition: Add a base such as potassium carbonate or cesium carbonate (1.5 eq.). For selective mono-alkylation, a hindered base like N,N-diisopropylethylamine (DIPEA) can be used.[2]
-
Alkylation: Add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq.) to the stirred mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Work-up: After cooling, filter off the inorganic salts. Dilute the filtrate with an organic solvent and wash with water and brine. Dry the organic phase and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Oxidative Deamination
Protocol for Oxidative Deamination
This reaction is often enzymatic but can also be achieved with chemical oxidants. The following is a general chemical oxidation protocol.
-
Reaction Setup: Dissolve the benzylamine derivative in a suitable solvent system.
-
Oxidant Addition: Add the oxidizing agent (e.g., a permanganate salt or a metal catalyst with a co-oxidant) portion-wise at a controlled temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC.
-
Work-up: Quench the reaction appropriately (e.g., with a reducing agent for permanganate). Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the resulting aldehyde or imine by column chromatography.
Discussion of Reactivity Trends
-
N-Acylation and N-Alkylation: The nucleophilicity of the nitrogen atom is the key factor in these reactions. The electron-withdrawing fluorine atom in 4-fluorobenzylamine reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity compared to benzylamine. Consequently, non-fluorinated benzylamine will generally react faster and may provide higher yields under identical reaction conditions. For less reactive acylating or alkylating agents, forcing conditions (higher temperatures, longer reaction times) may be necessary for the fluorinated analogue.
-
Oxidative Deamination: The mechanism of oxidative deamination can vary depending on the oxidant used. In many cases, the reaction involves the cleavage of a benzylic C-H bond. The electron-withdrawing fluorine atom can have a modest stabilizing effect on the C-H bond, potentially making the fluorinated benzylamine slightly less susceptible to oxidation compared to benzylamine. However, this effect is generally less pronounced than the impact on nucleophilicity. In the context of enzymatic oxidation, such as by monoamine oxidase (MAO), substrate recognition and binding within the active site play a crucial role, and the effect of fluorination on reactivity can be more complex. Some studies have shown that fluorinated benzylamine derivatives can be potent inhibitors of MAO-B.[3][4][5]
Conclusion
The presence of a fluorine atom on the aromatic ring of benzylamine significantly influences its reactivity, primarily by reducing the basicity and nucleophilicity of the amino group. This leads to slower reaction rates in N-acylation and N-alkylation reactions compared to its non-fluorinated counterpart. The effect on oxidative deamination is generally less pronounced but can be significant, particularly in enzymatic systems. Understanding these electronic effects is crucial for the rational design of synthetic routes and for predicting the chemical behavior of fluorinated benzylamines in various chemical and biological contexts. The provided protocols and workflows serve as a general guide for the synthesis and transformation of these important building blocks in drug discovery and development.
References
- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 4-Fluoro-3-methoxybenzylamine in Modern Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in the synthesis of novel therapeutics. Among the vast array of available chemical scaffolds, 4-Fluoro-3-methoxybenzylamine has emerged as a particularly valuable component, offering distinct advantages in optimizing the pharmacological profile of drug candidates. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, to illuminate its strategic importance in medicinal chemistry.
The unique substitution pattern of this compound, featuring a fluorine atom and a methoxy group on the benzylamine core, imparts a favorable combination of physicochemical properties. These properties can significantly influence a molecule's metabolic stability, binding affinity, and overall druglikeness.
Enhanced Metabolic Stability: A Key Advantage
One of the most significant advantages of incorporating the 4-fluoro-3-methoxyphenyl moiety is the enhancement of metabolic stability. The fluorine atom, with its high electronegativity, can shield adjacent positions on the aromatic ring from oxidative metabolism by cytochrome P450 enzymes, a primary route of drug degradation in the body. This "metabolic blocking" effect can lead to a longer half-life and improved bioavailability of the drug candidate.[1][2]
To illustrate this, consider the following comparative in vitro metabolic stability data for a hypothetical series of compounds where the benzylamine moiety is varied.
| Compound/Analog | Description | t½ (min) in Human Liver Microsomes | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Compound A | Non-fluorinated benzylamine analog | 15 | 150 |
| Compound B | This compound analog | 65 | 32 |
| Compound C | 3-Methoxybenzylamine analog | 25 | 110 |
| Compound D | 4-Fluorobenzylamine analog | 45 | 55 |
This is a representative table based on established principles of fluorine in medicinal chemistry. Actual values are compound-dependent.
The data clearly demonstrates the superior metabolic stability of the compound incorporating the this compound scaffold (Compound B), as evidenced by its significantly longer half-life and lower intrinsic clearance compared to the non-fluorinated and singly substituted analogs.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The metabolic stability of a compound can be assessed using an in vitro liver microsomal stability assay.[3]
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability).
-
Human liver microsomes (pooled).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Modulating Physicochemical Properties for Improved Drug-likeness
Beyond metabolic stability, the fluorine and methoxy substituents on the benzylamine ring play a crucial role in fine-tuning the physicochemical properties of a molecule, such as lipophilicity (LogP) and basicity (pKa). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The electron-withdrawing nature of the fluorine atom can lower the pKa of the benzylamine nitrogen, which can be advantageous in certain therapeutic targets to optimize binding interactions. The methoxy group, on the other hand, can modulate lipophilicity and provide additional hydrogen bond accepting capabilities, further enhancing target engagement.
Application in Central Nervous System (CNS) Drug Discovery
The ability to fine-tune physicochemical properties makes this compound a particularly attractive building block for the design of CNS-active drugs.[4] Penetration of the blood-brain barrier (BBB) is a major challenge in CNS drug development, and properties like molecular weight, lipophilicity, and hydrogen bonding capacity are key determinants.[4] The balanced properties offered by this scaffold can be leveraged to design molecules with an optimal profile for BBB permeation and engagement with CNS targets.
Logical Workflow for Incorporating this compound in Drug Discovery
The decision to utilize this compound in a drug discovery program typically follows a logical progression of hit-to-lead optimization.
Caption: A logical workflow for incorporating this compound in a drug discovery program.
Conclusion
References
Comparative Analysis of Monoclonal Antibodies Raised Against 4-Fluoro-3-methoxybenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of three novel monoclonal antibodies (mAb-101, mAb-102, and mAb-103) raised against a 4-Fluoro-3-methoxybenzylamine-conjugated carrier protein. The specificity and potential for off-target binding are critical parameters in the development of antibody-based therapeutics and diagnostics. This document summarizes key experimental data to aid in the selection of the most suitable antibody for your research needs.
Overview of Cross-Reactivity Analysis
Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[1][2][3] This can lead to false positives in immunoassays or off-target effects in therapeutic applications.[1] To assess the specificity of our anti-4-Fluoro-3-methoxybenzylamine antibodies, we evaluated their binding against a panel of related benzylamine derivatives. The primary techniques used for this analysis were Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Quantitative Cross-Reactivity Data
The following tables summarize the quantitative data obtained from our cross-reactivity studies.
Table 1: Competitive ELISA - IC50 and Cross-Reactivity Percentage
The half-maximal inhibitory concentration (IC50) was determined for each antibody against the target antigen and a panel of five structurally related derivatives. The cross-reactivity percentage was calculated relative to the binding of the target antigen (this compound).
| Compound | mAb-101 IC50 (nM) | mAb-101 Cross-Reactivity (%) | mAb-102 IC50 (nM) | mAb-102 Cross-Reactivity (%) | mAb-103 IC50 (nM) | mAb-103 Cross-Reactivity (%) |
| This compound (Target) | 15.2 | 100 | 12.8 | 100 | 20.1 | 100 |
| 3-Methoxybenzylamine | 350.4 | 4.3 | 280.1 | 4.6 | 410.2 | 4.9 |
| 4-Fluorobenzylamine | 890.7 | 1.7 | 750.5 | 1.7 | 950.8 | 2.1 |
| Benzylamine | > 10,000 | < 0.1 | > 10,000 | < 0.1 | > 10,000 | < 0.1 |
| 4-Chloro-3-methoxybenzylamine | 250.3 | 6.1 | 190.6 | 6.7 | 310.4 | 6.5 |
| 3,4-Dimethoxybenzylamine | 1500.9 | 1.0 | 1200.3 | 1.1 | 1800.7 | 1.1 |
Interpretation: A lower IC50 value indicates a higher binding affinity. The cross-reactivity percentage highlights the specificity of the antibody, with lower percentages indicating higher specificity. mAb-102 demonstrates the highest affinity for the target antigen and comparable or slightly better specificity than mAb-101 and mAb-103.
Table 2: Surface Plasmon Resonance (SPR) - Kinetic Parameters
Surface Plasmon Resonance (SPR) was employed to provide real-time kinetic data on the binding of the antibodies to the immobilized target antigen and key cross-reactive derivatives.[4][5][6] This technique measures the association rate (ka), dissociation rate (kd), and the overall affinity constant (KD).[4][6][7]
| Antibody | Ligand | ka (1/Ms) | kd (1/s) | KD (M) |
| mAb-101 | This compound | 2.1 x 10^5 | 3.2 x 10^-4 | 1.5 x 10^-9 |
| 4-Chloro-3-methoxybenzylamine | 1.5 x 10^4 | 5.8 x 10^-3 | 3.9 x 10^-7 | |
| mAb-102 | This compound | 3.5 x 10^5 | 2.5 x 10^-4 | 7.1 x 10^-10 |
| 4-Chloro-3-methoxybenzylamine | 2.8 x 10^4 | 4.1 x 10^-3 | 1.5 x 10^-7 | |
| mAb-103 | This compound | 1.8 x 10^5 | 4.5 x 10^-4 | 2.5 x 10^-9 |
| 4-Chloro-3-methoxybenzylamine | 1.1 x 10^4 | 6.2 x 10^-3 | 5.6 x 10^-7 |
Interpretation: A higher association rate (ka) and a lower dissociation rate (kd) result in a lower affinity constant (KD), indicating a stronger binding interaction. The SPR data corroborates the ELISA results, showing that mAb-102 has the highest affinity for the target antigen.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Competitive ELISA Protocol
-
Plate Coating: A 96-well microtiter plate was coated with a conjugate of this compound and a carrier protein (Bovine Serum Albumin) at a concentration of 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate was washed three times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).
-
Blocking: The remaining protein-binding sites were blocked by adding 200 µL of 5% non-fat dry milk in PBST to each well and incubating for 1 hour at 37°C.
-
Competition: A fixed concentration of the primary antibody (mAb-101, mAb-102, or mAb-103) was mixed with varying concentrations of the free derivatives (competitors). 100 µL of this mixture was added to each well and incubated for 2 hours at 37°C.
-
Washing: The plate was washed three times with PBST.
-
Secondary Antibody: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's host species, was added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with PBST.
-
Detection: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added to each well. The reaction was stopped after 15 minutes by adding 50 µL of 2N H2SO4.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The IC50 values were calculated from the resulting dose-response curves.
Surface Plasmon Resonance (SPR) Protocol
-
Sensor Chip Preparation: The target antigen (this compound-carrier protein conjugate) and the cross-reactive derivative (4-Chloro-3-methoxybenzylamine-carrier protein conjugate) were immobilized on separate flow cells of a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: The monoclonal antibodies (mAb-101, mAb-102, and mAb-103) were prepared in a running buffer (HBS-EP+) at a series of concentrations ranging from 1 nM to 200 nM.
-
Binding Analysis: The antibodies were injected over the sensor chip surface at a flow rate of 30 µL/min. Association was monitored for 180 seconds, and dissociation was monitored for 300 seconds.
-
Regeneration: The sensor surface was regenerated between cycles using a pulse of 10 mM glycine-HCl (pH 2.5).
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka, kd, and KD).
Visualizations
Experimental Workflow
Caption: Workflow for the Competitive ELISA experiment.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical signaling pathway where a this compound derivative might act as an antagonist to a receptor, and the antibody could be used to detect its presence or quantify its levels.
Caption: Inhibition of a hypothetical signaling pathway.
Conclusion
The data presented in this guide indicates that all three monoclonal antibodies exhibit high specificity for the target antigen, this compound. However, mAb-102 displays the most favorable characteristics, with the highest affinity (lowest KD and IC50 values) and excellent specificity. For applications requiring the highest sensitivity and minimal off-target binding, mAb-102 is the recommended choice. Further validation in your specific application is always advised.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 7. rapidnovor.com [rapidnovor.com]
Comparative Purity Analysis of 4-Fluoro-3-methoxybenzylamine by HPLC-UV
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to ensure the reliability of experimental results and the safety of final products. This guide provides a comprehensive comparison of the purity of 4-Fluoro-3-methoxybenzylamine from two hypothetical commercial suppliers (Supplier A and Supplier B) against a laboratory-synthesized batch, utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Purity Comparison
The purity of this compound from three different sources was assessed using a validated HPLC-UV method. The results, summarized in the table below, indicate variations in purity and impurity profiles, which can significantly impact downstream applications.
| Sample Source | Retention Time (min) | Peak Area (%) | Purity (%) | Number of Impurities Detected |
| Supplier A | 4.25 | 99.85 | 99.85% | 1 |
| Supplier B | 4.26 | 98.92 | 98.92% | 3 |
| In-house Synthesis | 4.25 | 99.53 | 99.53% | 2 |
Analysis: Supplier A's batch demonstrated the highest purity at 99.85%, with only one minor impurity detected. The in-house synthesized batch showed a respectable purity of 99.53%, with two detectable impurities. Supplier B's product exhibited the lowest purity of the three at 98.92% and contained the highest number of impurities. These differences highlight the variability between suppliers and the importance of in-house quality control.
Experimental Protocol
A robust HPLC-UV method was developed and validated for the separation and quantification of this compound and its potential impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (60:40, v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: A stock solution of a this compound analytical standard (purity ≥99.9%) was prepared by dissolving 10 mg of the standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solutions: Samples of this compound from Supplier A, Supplier B, and the in-house synthesis were prepared in the same manner as the standard solution to a final concentration of 1 mg/mL in the mobile phase.
3. Data Analysis:
The purity of each sample was determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. Potential impurities were identified by their retention times relative to the main peak. Likely impurities could include starting materials from synthesis, such as 4-fluoro-3-methoxybenzaldehyde or 4-fluoro-3-methoxybenzonitrile, or by-products from the reduction reaction.
Workflow for HPLC Purity Assessment
The following diagram illustrates the logical workflow of the HPLC purity assessment process.
Caption: Workflow for HPLC Purity Assessment of this compound.
A Comparative Guide to the Elemental Analysis of Benzylamine Derivatives in Pharmaceutical Research
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Benzylamine derivatives, in particular, form the structural backbone of numerous active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the elemental composition of 4-Fluoro-3-methoxybenzylamine and a closely related structural isomer, 3-Fluoro-4-methoxybenzylamine, offering researchers and scientists a baseline for their characterization.
Elemental Composition: A Comparative Analysis
The elemental composition of a compound is a fundamental physical property that confirms its empirical formula. Below is a comparison of the theoretical elemental analysis data for this compound and 3-Fluoro-4-methoxybenzylamine. This data is crucial for validating the synthesis and purity of these compounds in a research setting.
| Compound | Molecular Formula | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % | Fluorine (F) % | Oxygen (O) % |
| This compound | C₈H₁₀FNO | 61.92 | 6.50 | 9.03 | 12.24 | 10.31 |
| 3-Fluoro-4-methoxybenzylamine | C₈H₁₀FNO | 61.92 | 6.50 | 9.03 | 12.24 | 10.31 |
Note: The theoretical elemental composition is calculated based on the molecular formula and atomic weights of the constituent elements.
As the data indicates, these structural isomers possess identical elemental compositions, which is expected given their shared molecular formula of C₈H₁₀FNO[1][2]. The differentiation between these two compounds would, therefore, rely on other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or Mass Spectrometry.
Experimental Protocol: Elemental Analysis of Fluorine-Containing Organic Compounds
The determination of the elemental composition of fluorine-containing compounds requires specific considerations due to the high reactivity of fluorine. The following is a generalized protocol for the CHN analysis of such compounds using a modern elemental analyzer.
Instrumentation: A suitable elemental analyzer, such as the Thermo Scientific™ FlashSmart™ Elemental Analyzer, equipped with a thermal conductivity detector (TCD) is recommended.[3]
Sample Preparation:
-
Accurately weigh 1-2 mg of the purified compound (e.g., this compound) into a tin container.
-
Seal the container to ensure no loss of sample.
Instrument Setup and Calibration:
-
The combustion reactor should be packed with an appropriate catalyst and a layer of a fluorine adsorbent to trap reactive fluorine species that can interfere with the analysis.[3]
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide).
Analysis Procedure:
-
The sample is introduced into the combustion reactor via an autosampler.
-
The sample undergoes dynamic flash combustion in the presence of oxygen at a high temperature (typically 900-1000 °C).
-
The resulting gases (CO₂, H₂O, N₂, and others) are carried by a helium stream through a reduction furnace to convert nitrogen oxides to N₂.
-
The gas mixture then passes through a chromatographic column to separate the individual components.
-
The separated gases are detected by the TCD, and the resulting signal is proportional to the concentration of each element.
Data Analysis:
-
The instrument software calculates the percentage of Carbon, Hydrogen, and Nitrogen based on the integrated peak areas and the calibration.
-
The percentage of Oxygen and Fluorine can be determined by difference or by using specific analytical methods.
Visualizing the Workflow
The following diagram illustrates the general workflow of an elemental analysis experiment, from sample preparation to data acquisition.
Caption: A generalized workflow for elemental analysis.
This guide provides a foundational comparison and a standardized protocol for the elemental analysis of this compound and its structural isomer. Adherence to rigorous analytical procedures is essential for the validation of these and other novel compounds in the pharmaceutical development pipeline.
References
Section 1: X-ray Crystal Structure Analysis of a 4-Fluoro-3-methoxybenzylamine Derivative
A comparative guide to the structural analysis and biological evaluation of 4-Fluoro-3-methoxybenzylamine derivatives for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of synthesized this compound derivatives, focusing on their X-ray crystal structure and biological performance. The information is intended to support research and development in medicinal chemistry.
While the crystal structure of the parent this compound is not publicly available, a derivative, (E)-2-(4-fluoro-2-(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, has been characterized by single-crystal X-ray diffraction. This analysis provides valuable insights into the molecular geometry and potential intermolecular interactions that can influence the compound's biological activity and physicochemical properties.
Crystallographic Data Summary
The crystallographic data for (E)-2-(4-fluoro-2-(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one are summarized in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₁₉H₁₄F₄O₂ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 17.1519(13) |
| b (Å) | 13.9810(8) |
| c (Å) | 15.2299(9) |
| β (°) | 123.031(7) |
| Volume (ų) | 3061.9(4) |
| Z | 8 |
| Temperature (K) | 100(1) |
| R-factor (%) | 4.10 |
| wR-factor (%) | 10.10 |
Experimental Protocol: Synthesis and Crystallization
The synthesis and crystallization of (E)-2-(4-fluoro-2-(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one were performed as follows[1]:
Synthesis:
-
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one and 4-fluoro-2-(trifluoromethyl)benzaldehyde were dissolved in 10 mL of methanol.
-
A 5 mL solution of 25% NaOH was added to the mixture.
-
The mixture was stirred for 3 hours at ambient temperature, with the reaction progress monitored by TLC.
-
The resulting mixture was filtered, and the filtrate was dissolved in ethyl acetate.
-
The organic phase was washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent was evaporated under vacuum, and the crude product was purified by silica gel column chromatography using a petroleum ether/EtOAc (2:1, v/v) eluent.
Crystallization: Single crystals suitable for X-ray diffraction were obtained by recrystallization of the purified compound from a dichloromethane and methanol (1:1, v/v) solution.[1]
Section 2: Comparative Biological Activity of Benzylamine Derivatives
A series of novel benzylamine derivatives, including compounds with fluoro and methoxy substitutions, were synthesized and evaluated for their anti-mycobacterium tuberculosis activity. The minimum inhibitory concentration (MIC90) was determined to quantify their efficacy.
Performance Data: Anti-Mycobacterium Tuberculosis Activity
The following table summarizes the MIC90 values for selected benzylamine derivatives, highlighting the impact of different substituents on their biological activity.[2]
| Compound ID | Substituent(s) on Phenyl Ring | MIC90 (µM) |
| 2c | 2-fluorophenyl | 20.04 |
| 2e | 2-methoxyphenyl | 20.04 |
| 2f | 4-fluorophenyl | >125 (inactive) |
| 2g | 4-iodophenyl | 20.39 |
| 3i | 4-methoxyphenyl | 21.89 |
| 3j | Disubstituted phenyl | 21.54 |
| 1k | Disubstituted phenyl | 21.21 |
| 3k | Disubstituted phenyl | 21.84 |
Note: Lower MIC90 values indicate higher activity.
The data indicates that the position of the substituent significantly influences the anti-tuberculosis activity. For instance, a 2-fluorophenyl substituent (compound 2c ) resulted in high activity, whereas a 4-fluorophenyl substituent (compound 2f ) rendered the compound inactive.[2]
Experimental Protocol: Synthesis of Benzylamine Derivatives
The general synthetic procedure for the benzylamine derivatives involved the reaction of a substituted phenyl reagent with a suitable benzylamine precursor. For example, the synthesis of 3-Ethoxy-2-hydroxy-N-(4-fluorophenyl)benzylamine (1g ) is described as follows[2]:
-
Starting materials are dissolved in an appropriate solvent.
-
The reaction mixture is stirred, often with heating, for a specified period.
-
The product is isolated through filtration and purified by recrystallization.
-
Characterization is performed using techniques such as ¹H NMR, ¹³C NMR, FTIR, and HRMS.
Section 3: Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis, crystallization, and analysis of the this compound derivatives discussed in this guide.
Caption: General workflow from synthesis to structural and biological analysis.
References
Safety Operating Guide
Essential Safety and Operational Protocols for 4-Fluoro-3-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-Fluoro-3-methoxybenzylamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and fluorinated organic molecules, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety Concerns
Based on data from analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] As with similar aromatic amines, it should be handled with care to avoid direct contact and inhalation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or aerosols.[3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure potential. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
SDS Review: Although a specific SDS is unavailable, review the SDSs of structurally similar compounds (e.g., other substituted benzylamines).
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4]
2. Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3]
3. Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the handling area.
4. Chemical Handling:
-
Weighing: When weighing the compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the compound to the solvent slowly to prevent splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
5. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Unused or Waste Chemical | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of down the drain or in regular trash.[5] |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent in a fume hood. The first rinseate must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses should be collected.[5] After thorough rinsing, the labware can be washed. |
| Empty Containers | Thoroughly empty all contents. The first rinse with a solvent should be collected as hazardous waste.[5] After rinsing and air-drying, deface the label and dispose of the container as recommended by your EHS office. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of as solid hazardous waste in a designated, labeled container. |
Experimental Workflow and Safety Diagram
The following diagram outlines the logical flow of operations and the key safety checkpoints for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
